Di(2-thienyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dithiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFMKTIZCDSXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196034 | |
| Record name | Acetic acid, di-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4408-82-6 | |
| Record name | α-2-Thienyl-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(2-thienyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(2-thienyl)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, di-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI(2-THIENYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK75PFG19K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Di(2-thienyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Di(2-thienyl)acetic acid, a molecule of interest for applications in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound, also known as 2,2-di(thiophen-2-yl)acetic acid, is a dicarboxylic acid featuring two thiophene rings attached to the alpha-carbon of an acetic acid moiety.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 4408-82-6 | [1] |
| Molecular Formula | C₁₀H₈O₂S₂ | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| Melting Point | 91-94 °C | [1] |
| Boiling Point (Predicted) | 375.1 ± 32.0 °C | [1] |
| pKa (Predicted) | 3.69 ± 0.10 | [1] |
| Monoisotopic Mass | 223.99657 Da | [1] |
| SMILES | C1=CSC(=C1)C(C2=CC=CS2)C(=O)O | [1] |
| InChI | InChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12) | [1] |
| InChIKey | XOFMKTIZCDSXFR-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
A detailed experimental protocol would require further investigation and development by skilled synthetic chemists. The reaction would likely involve the generation of a carbanion from 2-(2-thiophenylmethyl)thiophene, followed by its reaction with carbon dioxide and subsequent acidic workup to yield the desired carboxylic acid.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, predicted mass spectrometry data is available.
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 225.00385 | 149.6 |
| [M+Na]⁺ | 246.98579 | 159.3 |
| [M-H]⁻ | 222.98929 | 156.3 |
| [M+NH₄]⁺ | 242.03039 | 171.4 |
| [M+K]⁺ | 262.95973 | 155.6 |
| [M+H-H₂O]⁺ | 206.99383 | 145.0 |
| [M+HCOO]⁻ | 268.99477 | 164.8 |
| [M+CH₃COO]⁻ | 283.01042 | 163.0 |
| [M+Na-2H]⁻ | 244.97124 | 147.8 |
| [M]⁺ | 223.99602 | 153.3 |
| [M]⁻ | 223.99712 | 153.3 |
| Data obtained from PubChemLite.[1] |
This predicted data can serve as a useful reference for researchers conducting mass spectrometry analysis of this compound.
Applications in Research and Development
This compound and its derivatives hold potential for various applications, particularly in the field of drug development. The thiophene moiety is a common scaffold in many pharmaceutically active compounds, and the di-substituted acetic acid structure provides a versatile platform for further chemical modification.
Potential Research Areas:
-
Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic activities.
-
Materials Science: For the development of new polymers and organic electronic materials, leveraging the electronic properties of the thiophene rings.
Conclusion
This compound is a chemical compound with established basic properties but limited publicly available information regarding its detailed synthesis and spectroscopic characterization. This guide consolidates the known data and highlights the need for further research to fully elucidate its chemical behavior and potential applications. The provided information serves as a foundational resource for researchers and professionals interested in exploring the chemistry and utility of this intriguing molecule.
References
An In-depth Technical Guide on the Physical Properties of Di(2-thienyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of Di(2-thienyl)acetic acid. A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical data for this specific compound. This document summarizes the available information for this compound and, for comparative purposes, presents a detailed overview of the well-characterized physical properties of the closely related mono-substituted analogue, Thiophene-2-acetic acid. This guide also highlights the absence of published experimental protocols for the synthesis of this compound and information regarding its biological activity, which precludes the creation of detailed experimental workflow or signaling pathway diagrams.
This compound: An Overview
This compound is a carboxylic acid derivative characterized by an acetic acid moiety substituted with two thienyl groups. Its chemical structure is presented below:
Chemical Structure:
Despite its potential utility as a building block in medicinal chemistry and materials science, there is a notable lack of published experimental data regarding its fundamental physical properties. Computational predictions from chemical databases provide some estimated values.
Computed Physical Properties
Public chemical databases offer computationally predicted physical properties for this compound. It is crucial to note that these are theoretical estimations and have not been experimentally validated.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₈O₂S₂ | PubChem |
| Molecular Weight | 224.3 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Thiophene-2-acetic Acid: A Well-Characterized Analogue
In contrast to the di-substituted title compound, Thiophene-2-acetic acid is a commercially available and well-studied molecule. Its physical properties are thoroughly documented and can serve as a valuable reference point for researchers investigating related structures.
Physical Properties of Thiophene-2-acetic Acid
The experimentally determined physical properties of Thiophene-2-acetic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1918-77-0 | ChemicalBook[1], Chem-Impex[2] |
| Molecular Formula | C₆H₆O₂S | ChemicalBook[1], Chem-Impex[2] |
| Molecular Weight | 142.17 g/mol | ChemicalBook[1], Chem-Impex[2] |
| Appearance | Light yellow to white crystalline powder | Chem-Impex[2] |
| Melting Point | 63-67 °C | Chem-Impex[2] |
| Boiling Point | 160 °C at 22 mmHg | Chem-Impex[2] |
| Solubility | Soluble in water, ethanol, and ether. | Quinoline[3] |
| pKa | 3.75 | Quinoline[3] |
Spectral Data for Thiophene-2-acetic Acid
Extensive spectral data is available for the characterization of Thiophene-2-acetic acid.
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available in various deuterated solvents. | Human Metabolome Database[4] |
| ¹³C NMR | Data available. | SpectraBase[5] |
| IR Spectroscopy | Characteristic peaks for C=O and O-H stretching of the carboxylic acid, and C-H and C-S stretching of the thiophene ring. | PubChem[6] |
| Mass Spectrometry | Electron ionization (EI) mass spectra are available. | NIST WebBook[7] |
Experimental Protocols
A thorough search for detailed experimental protocols for the synthesis of this compound did not yield any specific procedures. However, numerous protocols for the synthesis of Thiophene-2-acetic acid are available in the scientific literature and patents. These methods typically involve the oxidation of 2-acetylthiophene or the hydrolysis of ethyl 2-thienylacetate.[8][9]
General Protocol for Determination of Physical Properties
While specific protocols for this compound are unavailable, the following are general, standard laboratory procedures for determining the key physical properties of a solid organic acid.
The melting point of a solid organic compound is a key indicator of its purity. It is determined by heating a small sample of the material in a capillary tube within a calibrated melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.
For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed. The sample is heated in a distillation apparatus connected to a vacuum source. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.
Qualitative solubility tests are performed by adding a small amount of the solute to a given solvent (e.g., water, ethanol, diethyl ether, hexane) at room temperature and observing if it dissolves. Quantitative solubility can be determined by preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute by a suitable analytical method (e.g., titration, spectroscopy).
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.
Mandatory Visualizations
Due to the lack of available information on the synthesis and biological activity of this compound, it is not possible to generate the requested Graphviz diagrams for experimental workflows or signaling pathways.
To illustrate a potential, though unconfirmed, area of biological relevance for thiophene-containing acetic acids, the following diagram depicts a simplified representation of the cyclooxygenase (COX) pathway, a common target for anti-inflammatory drugs. It is hypothesized that thiophene acetic acid derivatives may exhibit anti-inflammatory properties through the inhibition of enzymes in this pathway.[10]
Caption: Hypothetical inhibition of the COX pathway by a thiophene acetic acid derivative.
Conclusion
While this compound presents an interesting scaffold for chemical and pharmaceutical research, there is a significant lack of publicly available experimental data on its physical properties. This guide has compiled the limited computational data for the title compound and provided a comprehensive overview of the known physical properties of its well-characterized analogue, Thiophene-2-acetic acid. Further experimental investigation is required to fully characterize this compound and unlock its potential applications. Researchers interested in this compound will likely need to undertake its synthesis and a full suite of physical property characterization as a preliminary step in their studies.
References
- 1. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data | Buy Thiophene-2-acetic Acid Online China [quinoline-thiophene.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042) [hmdb.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Thiopheneacetic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Di(2-thienyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Di(2-thienyl)acetic acid, a heterocyclic carboxylic acid with potential applications in pharmaceutical and materials science research. This document details the compound's chemical identity, physical and chemical properties, and outlines a key synthetic methodology. The CAS number for this compound is 4408-82-6.[1] This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of thiophene-containing compounds.
Chemical Identity and Properties
This compound, also known as Bis(2-thienyl)acetic acid, is characterized by a central acetic acid moiety substituted with two 2-thienyl groups.[2] This structure imparts unique chemical properties that make it a subject of interest in various fields of chemical synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4408-82-6 | [1] |
| Molecular Formula | C₁₀H₈O₂S₂ | [1] |
| Molecular Weight | 224.30 g/mol | [1] |
| Purity | ≥95% | [3] |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible method involves the reaction of a suitable precursor, followed by hydrolysis.
General Synthetic Pathway
A potential synthetic route to this compound is outlined below. This pathway is a hypothetical representation based on common organic reactions.
Caption: A plausible synthetic pathway for this compound.
Experimental Considerations
Due to the limited availability of detailed experimental protocols, researchers should approach the synthesis of this compound with careful consideration of standard laboratory practices for organic synthesis. This includes conducting reactions under appropriate atmospheric conditions, using purified reagents and solvents, and monitoring reaction progress using techniques such as Thin Layer Chromatography (TLC).
Potential Applications and Biological Activity
While direct in vivo studies on this compound are lacking, the structural motif of thiophene-containing carboxylic acids is present in a number of biologically active molecules. Thiophene derivatives have been investigated for a range of therapeutic applications.
Postulated Bioactivity
Based on the known activities of structurally related compounds, it is hypothesized that this compound could exhibit anti-inflammatory and analgesic properties.[4] The thiophene acetic acid moiety is a component of several compounds explored for their anti-inflammatory effects.[4] A potential mechanism of action for such effects could involve the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4]
The thiophene ring is a structural alert in drug metabolism, as it can be bioactivated by cytochrome P450 enzymes to form reactive metabolites. This is a critical consideration in the development of any thiophene-containing drug candidate.
Conclusion
This compound (CAS 4408-82-6) is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has summarized the currently available information on its chemical identity and properties. The lack of detailed experimental protocols and biological data highlights the opportunity for further research to explore the synthesis and potential applications of this molecule. Researchers are encouraged to use this guide as a starting point for their investigations into the properties and utility of this compound.
References
- 1. do.labnovo.com [do.labnovo.com]
- 2. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 4408-82-6,2,2-bis(thiophen-2-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Di(2-thienyl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this guide also extensively covers its closely related and better-characterized analogues, namely 2-Thiopheneacetic acid and 2-Hydroxy-2,2-di(2-thienyl)acetic acid. The guide details their synonyms, physicochemical properties, synthetic protocols, and known biological activities, offering a valuable resource for researchers in the field.
Chemical Identity and Synonyms
The unambiguous identification of chemical compounds is crucial for research and development. This section provides the primary identifiers and known synonyms for this compound and its key related compounds.
| Compound Name | IUPAC Name | Synonyms | CAS Number | PubChem CID |
| This compound | 2,2-di(thiophen-2-yl)acetic acid | Di(thiophen-2-yl)acetic acid | Not available | 20443[1] |
| 2-Thiopheneacetic acid | 2-(thiophen-2-yl)acetic acid | 2-Thienylacetic acid, Thiophene-2-acetic acid, 2-Thenylacetic acid | 1918-77-0[2][3] | 15970[2] |
| 2-Hydroxy-2,2-di(2-thienyl)acetic acid | 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid | α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid, Di-2-thienylglycolic acid | 4746-63-8 | 12723754 |
Physicochemical and Spectroscopic Data
Understanding the physicochemical and spectroscopic properties of a compound is fundamental to its application in research. The following tables summarize the available data for this compound and its related compounds.
Physicochemical Properties
| Property | This compound | 2-Thiopheneacetic acid | 2-Hydroxy-2,2-di(2-thienyl)acetic acid |
| Molecular Formula | C10H8O2S2 | C6H6O2S[2][3] | C10H8O3S2[4][5] |
| Molecular Weight | 224.30 g/mol | 142.18 g/mol [2][3] | 240.30 g/mol [4][5] |
| Appearance | Data not available | White to light yellow crystalline powder[3] | Data not available |
| Melting Point | Data not available | 63-67 °C[3] | Data not available |
| Boiling Point | Data not available | 160 °C at 22 mmHg[3] | Data not available |
| pKa | Data not available | 4.23±0.10 (Predicted) | Data not available |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of chemical compounds.
2-Thiopheneacetic acid:
| Spectroscopy Type | Key Data and Observations |
| ¹H NMR | Spectral data available in various deuterated solvents. Key signals correspond to the thiophene ring protons and the methylene protons of the acetic acid moiety. |
| ¹³C NMR | Spectral data available, showing characteristic peaks for the carboxyl carbon, the thiophene ring carbons, and the methylene carbon. |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, typically showing a molecular ion peak and characteristic fragmentation patterns.[6] |
| Infrared (IR) Spectroscopy | FTIR spectra show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations associated with the thiophene ring.[2] |
Synthesis and Experimental Protocols
Detailed and reproducible experimental protocols are a cornerstone of chemical research. This section provides established and proposed synthetic routes for this compound and its related compounds.
Synthesis of 2-Thiopheneacetic acid
Several methods for the synthesis of 2-Thiopheneacetic acid have been reported. A common approach involves the hydrolysis of ethyl 2-(thiophen-2-yl)acetate.[7]
Experimental Protocol: Hydrolysis of Ethyl 2-(thiophen-2-yl)acetate [7]
-
Reaction Setup: In a round-bottom flask, dissolve 1 g of ethyl 2-(thiophen-2-yl)acetate in 4 mL of ethanol.
-
Hydrolysis: Add 8 mL of 4N NaOH aqueous solution to the flask and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1 with 1N HCl aqueous solution.
-
Extraction: Extract the product with dichloromethane.
-
Isolation: Separate the organic phase and concentrate it under reduced pressure to yield 2-thiopheneacetic acid as an oily product. The reported yield is nearly quantitative.[7]
Another reported method involves the oxidation of 2-thiophene ethanol.[8]
Proposed Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Detailed Proposed Protocol:
Step 1: Synthesis of Di(2-thienyl)methanone (Friedel-Crafts Acylation)
-
Reaction Setup: To a stirred solution of thiophene in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Acylation: Cool the mixture in an ice bath and slowly add an acylating agent like oxalyl chloride or phosgene.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by column chromatography or recrystallization.
Step 2: Synthesis of 2,2-Di(thiophen-2-yl)acetonitrile
-
Reaction Setup: Convert the ketone from Step 1 to the corresponding cyanohydrin by reacting it with a cyanide source (e.g., KCN) in the presence of an acid.
-
Conversion to Nitrile: The resulting cyanohydrin can then be converted to the nitrile through various methods, such as reduction of the hydroxyl group.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Reflux the 2,2-di(thiophen-2-yl)acetonitrile from Step 2 in an aqueous acidic or basic solution (e.g., H₂SO₄ or NaOH).
-
Hydrolysis: Continue refluxing until the nitrile is fully hydrolyzed to the carboxylic acid (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture, and if the hydrolysis was performed under basic conditions, acidify to precipitate the carboxylic acid. The product can then be collected by filtration and purified by recrystallization.
Biological Activity and Related Compounds
While specific biological activity data for this compound is scarce, its structural similarity to other biologically active thiophene derivatives suggests potential pharmacological relevance.
Anti-inflammatory Potential
Derivatives of 2-thiopheneacetic acid have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. This suggests that this compound and its analogues could also exhibit anti-inflammatory properties.
Caption: Inhibition of the mPGES-1 signaling pathway by thiophene derivatives.
Other Potential Activities
The thiophene nucleus is a common scaffold in many pharmaceutically active compounds, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. Further investigation into the biological profile of this compound is warranted.
Logical Relationships of Core Compounds
The relationship between this compound and its related compounds is important for understanding their structure-activity relationships.
Caption: Logical relationships of this compound and its analogues.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. This technical guide has summarized the available information on its synonyms and properties, and by drawing parallels with its more studied relatives, 2-Thiopheneacetic acid and 2-Hydroxy-2,2-di(2-thienyl)acetic acid, has provided a framework for its synthesis and potential biological applications. The detailed protocols and diagrams presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and related thiophene-containing compounds. Further experimental investigation is necessary to fully characterize the physicochemical properties, spectroscopic data, and biological activity of this compound.
References
- 1. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]
- 2. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]
- 4. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data | Buy Thiophene-2-acetic Acid Online China [quinoline-thiophene.com]
Di(2-thienyl)glycolic Acid: A Core Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Di(2-thienyl)glycolic acid is a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of potent anticholinergic active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its critical application in the manufacturing of therapeutics for respiratory diseases. Detailed experimental protocols for its preparation and subsequent conversion into advanced intermediates are provided, alongside a summary of its analytical characterization. Furthermore, this guide elucidates the pharmacological context of its derivatives through a depiction of the muscarinic receptor signaling pathways they modulate.
Introduction
The significance of Di(2-thienyl)glycolic acid in pharmaceutical manufacturing is intrinsically linked to the development of long-acting muscarinic antagonists (LAMAs), a class of drugs central to the management of chronic obstructive pulmonary disease (COPD). While not possessing inherent pharmacological activity itself, its unique molecular structure serves as a crucial scaffold for building complex APIs like tiotropium and aclidinium bromide.[1] The di-thienyl moiety is a key structural feature contributing to the high affinity of the final drug products for muscarinic receptors. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of such therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of Di(2-thienyl)glycolic acid and its common salt form is essential for its handling, purification, and use in subsequent synthetic steps.
| Property | Di(2-thienyl)glycolic Acid | Di(2-thienyl)glycolic Acid Potassium Salt |
| Synonyms | (Hydroxy)(di-2-thienyl)acetic acid, 2-Hydroxy-2,2-di(2-thienyl)acetic acid | Di-2-thienyl)glycolic Acid Potassium Salt |
| Molecular Formula | C₁₀H₈O₃S₂ | C₁₀H₇KO₃S₂ |
| Molecular Weight | 240.3 g/mol | 278.389 g/mol |
| CAS Number | 4746-63-8 | Not explicitly assigned |
| Typical Purity | >95% (HPLC) | High purity, often used as a reference standard |
| Physical Format | Neat Solid | Solid |
Synthesis of Di(2-thienyl)glycolic Acid and its Potassium Salt
The synthesis of Di(2-thienyl)glycolic acid is a multi-step process that begins with the formation of its methyl ester precursor, Methyl 2,2-dithienylglycolate, followed by hydrolysis to the free acid. The acid can then be converted to its more stable potassium salt.
Experimental Protocol: Synthesis of Methyl 2,2-Dithienylglycolate
This procedure involves a Grignard reaction between 2-thienylmagnesium bromide and dimethyl oxalate.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Dimethyl oxalate
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Slowly add a solution of 2-bromothiophene in anhydrous Et₂O to initiate the formation of 2-thienylmagnesium bromide.
-
Reaction with Oxalate: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of dimethyl oxalate in anhydrous THF. Cool the solution to -80°C.
-
Addition: Slowly add the prepared Grignard reagent to the dimethyl oxalate solution, maintaining the temperature at -80°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to yield Methyl 2,2-Dithienylglycolate. A reported yield for a similar reaction is 54%.[2]
Experimental Protocol: Hydrolysis to Di(2-thienyl)glycolic Acid
Materials:
-
Methyl 2,2-dithienylglycolate
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Benzene
-
Pentane
Procedure:
-
Saponification: Dissolve Methyl 2,2-dithienylglycolate (14.4 g) in ethanol and add a solution of potassium hydroxide.
-
Reaction: Stir the mixture until the saponification is complete (monitor by TLC).
-
Acidification: After completion, cool the reaction mixture and acidify with HCl to precipitate the Di(2-thienyl)glycolic acid.
-
Isolation and Purification: Isolate the precipitate by filtration. The crude acid can be purified by recrystallization from a benzene/pentane mixture to yield white crystals. A reported yield for this process is 49%.
Experimental Protocol: Preparation of Di(2-thienyl)glycolic Acid Potassium Salt
Materials:
-
Di(2-thienyl)glycolic Acid
-
Potassium Hydroxide (KOH)
-
Toluene
-
Benzyltriethylammonium chloride (Phase Transfer Catalyst)
-
Ethyl Acetate
Procedure:
-
Dissolution: In a round-bottom flask fitted with a Dean-Stark apparatus and condenser, charge toluene, Di(2-thienyl)glycolic Acid (1.0 gm-mole), the phase transfer catalyst (5 mol%), and potassium hydroxide (3.0 gm-mole) at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux for approximately 2 hours.[1]
-
Isolation: Cool the reaction mass to allow the Di(2-thienyl)glycolic Acid Potassium Salt to precipitate.[1]
-
Purification: Isolate the solid product by filtration and recrystallize from ethyl acetate to obtain the final compound with a purity of >99.0%.[1]
Role as a Key Intermediate in Tiotropium Bromide Synthesis
Di(2-thienyl)glycolic acid is a cornerstone in the synthesis of Tiotropium Bromide. The following workflow illustrates its central role.
Pharmacological Context: Muscarinic Receptor Antagonism
Derivatives of Di(2-thienyl)glycolic acid, such as tiotropium, function as muscarinic receptor antagonists. They competitively inhibit the binding of acetylcholine to muscarinic receptors, thereby blocking parasympathetic nerve impulses. The primary targets in the airways are the M2 and M3 receptors on smooth muscle cells.
Signaling Pathways Blocked by Di(2-thienyl)glycolic Acid Derivatives
The diagram below illustrates the downstream signaling pathways that are inhibited by the blockade of M2 and M3 muscarinic receptors.
Blockade of the Gq-coupled M3 receptor prevents the activation of Phospholipase C (PLC), thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (bronchodilation). Concurrently, antagonism of the Gi-coupled M2 receptor prevents the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP), which also promotes relaxation.[3][4]
Experimental Workflow: From Synthesis to Pharmacological Application
The journey of Di(2-thienyl)glycolic acid from a laboratory synthesis to a key component of a therapeutic agent involves a structured workflow.
Conclusion
Di(2-thienyl)glycolic acid represents a critical, non-pharmacologically active intermediate whose molecular framework is essential for the efficacy of several important drugs for respiratory diseases. A thorough understanding of its synthesis, purification, and role in the broader context of API manufacturing is vital for chemists and pharmaceutical scientists. The detailed protocols and workflow diagrams provided in this guide serve as a valuable technical resource for the development and optimization of synthetic routes to and applications of this key intermediate.
References
The Pivotal Role of Di(2-thienyl)acetic Acid in the Synthesis of Advanced Anticholinergic Drugs
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of anticholinergic drug development has been significantly shaped by the innovative use of heterocyclic scaffolds to enhance potency and selectivity. Among these, the thiophene moiety has emerged as a critical component, and specifically, di(2-thienyl)acetic acid and its derivatives have proven to be indispensable precursors in the synthesis of leading anticholinergic agents. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental protocols related to anticholinergic drugs derived from this essential building block, with a primary focus on the blockbuster drug, Tiotropium bromide.
From Precursor to Potent Antagonist: The Synthetic Journey
The synthesis of the long-acting muscarinic antagonist (LAMA) Tiotropium bromide serves as a prime example of the crucial role of this compound derivatives. The core of this synthesis involves the esterification of a di(2-thienyl)glycolate moiety with a scopine backbone, followed by quaternization.
The key intermediate, methyl di(2-thienyl)glycolate, is itself synthesized from precursors like 2-bromothiophene and dimethyl oxalate via a Grignard reaction.[1][2] The subsequent transesterification with scopine and quaternization with methyl bromide yields the final active pharmaceutical ingredient.[3][4][5]
Quantitative Data on Synthetic Routes
The efficiency of the synthesis of Tiotropium bromide and its key intermediates has been a subject of extensive research, with various methods reported in patent literature. The following tables summarize the reported yields for the key synthetic steps.
Table 1: Synthesis of Methyl 2,2-di(2-thienyl)glycolate
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-Bromothiophene, Magnesium, Dimethyl oxalate | Ether, 0°C to reflux | 60 | [2] |
| 2-Thienylmagnesium bromide, Dimethyl oxalate | Tetrahydrofuran, reflux | Good | [1] |
Table 2: Synthesis of Tiotropium Bromide from Methyl 2,2-di(2-thienyl)glycolate
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Transesterification | Scopine, Sodium, Toluene, 90°C | Not specified | [6] |
| Transesterification and Quaternization | Scopine, strong base; then CH₃Br | 42-61 (overall) | [7] |
| Esterification and Quaternization | Di-(2-thienyl)acetic acid, Scopine, DCC; then CH₃Br | Not specified | [3][4] |
| Esterification via acid anhydride and Quaternization | Di-(2-thienyl)acetic acid, DCC; then Scopine, DMAP; then CH₃Br | 78 (anhydride) | [8][9] |
| Oxidation of Tropenol Ester and Quaternization | Vanadium dioxide, H₂O₂; then CH₃Br | 71 (overall) | [10][11] |
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of Tiotropium bromide, based on published patent literature.
Protocol 1: Synthesis of Methyl 2,2-di(2-thienyl)glycolate[2]
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol) to a stirred mixture of magnesium turnings (2.7 g, 0.11 mol) in diethyl ether (100 mL) at 0°C.
-
After the addition is complete, warm the reaction mixture to 35°C and continue stirring.
-
Slowly add a solution of dimethyl oxalate (5.9 g, 0.05 mol) in diethyl ether (150 mL) over 3 hours.
-
Heat the reaction mixture to reflux (45°C) for 45 minutes.
-
Cool the mixture to room temperature and add 1.25 M sulfuric acid (150 mL).
-
Stir for 1 hour at room temperature, then separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous sodium bicarbonate (100 mL) and water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from carbon tetrachloride to yield methyl 2,2-di(2-thienyl)glycolate.
Protocol 2: Synthesis of Scopine Ester of di-(2-thienyl)glycolic acid via Transesterification[6]
-
Dissolve scopine (1.0 g, 6.44 mmol) and methyl di(2-thienyl)glycolate (1.64 g, 6.44 mmol) in toluene (5 mL) at 90°C.
-
Add sodium metal (53 mg, 2.32 mmol) in portions to the stirred solution over 15 minutes.
-
Continue stirring at 90°C under reduced pressure (10-30 kPa) for 5 hours, occasionally removing methanol by distillation.
-
After the reaction, add the mixture to a mixture of ice and 2M HCl for workup.
Protocol 3: Synthesis of Tiotropium Bromide via Esterification and Quaternization[3][4]
-
Dissolve scopine and di-(2-thienyl)acetic acid in dichloromethane and cool to -10°C.
-
Add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the solid by-product and remove the solvent under reduced pressure.
-
Dissolve the crude product in acetonitrile and add a 50% solution of methyl bromide in acetonitrile.
-
Seal the reaction vessel and stir at room temperature for 72 hours.
-
The precipitated solid is filtered, washed, and dried to yield tiotropium bromide.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic route to Tiotropium bromide from di-(2-thienyl)acetic acid.
Mechanism of Action: Blocking Muscarinic Signaling
Tiotropium bromide exerts its therapeutic effect by acting as a potent antagonist at muscarinic acetylcholine receptors, with a particularly high affinity for the M3 subtype.[12][13][14] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction through the activation of M3 receptors on smooth muscle cells.
The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, stimulates the Gq protein.[15][16][17] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels ultimately trigger smooth muscle contraction and bronchoconstriction.[17][18][19]
Tiotropium bromide, by competitively binding to the M3 receptor, prevents acetylcholine from activating this signaling pathway, thereby leading to bronchodilation.
M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the M3 muscarinic receptor and the inhibitory action of Tiotropium bromide.
Conclusion
This compound and its derivatives are fundamental to the synthesis of highly effective and selective anticholinergic drugs. The development of Tiotropium bromide showcases the successful application of this chemical scaffold in creating a long-acting therapeutic agent with a significant impact on the management of respiratory diseases. The synthetic routes, while involving multiple steps, have been optimized to provide good yields of the final product. A thorough understanding of both the chemical synthesis and the biological mechanism of action is paramount for the continued development of novel and improved anticholinergic therapies.
References
- 1. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 2. Methyl 2,2-dithienylglycolate | 26447-85-8 [chemicalbook.com]
- 3. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 4. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 7. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 8. EP2552913B1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 9. EP2552913A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 10. WO2013135219A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]
- 11. EP2825535B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]
- 12. Tiotropium Bromide: An Update [openrespiratorymedicinejournal.com]
- 13. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. atsjournals.org [atsjournals.org]
- 18. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxy-2,2-di(2-thienyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxy-2,2-di(2-thienyl)acetic acid, a key chemical intermediate in the synthesis of important pharmaceutical compounds. This document outlines its chemical properties, detailed synthesis protocols, and its pharmacological significance, particularly in the context of drug metabolism and development.
Core Foundational Information
2-Hydroxy-2,2-di(2-thienyl)acetic acid, also known by its synonym Di-2-thienylglycolic acid, is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its chemical structure features a central acetic acid moiety substituted with two thiophene rings and a hydroxyl group. This compound is primarily recognized as a key intermediate in the production of Tiotropium Bromide, a long-acting muscarinic antagonist used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD).[1][2]
Physicochemical Properties
A summary of the key quantitative data for 2-Hydroxy-2,2-di(2-thienyl)acetic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃S₂ | [3] |
| Molecular Weight | 240.30 g/mol | [4][5] |
| CAS Number | 4746-63-8 | [3][5] |
| IUPAC Name | 2-hydroxy-2,2-dithiophen-2-ylacetic acid | [3] |
| Synonyms | Di-2-thienylglycolic acid, α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid | [4] |
| Purity | Typically >95% (HPLC) | [6] |
| Physical Format | Neat (solid) | [6] |
| Storage Temperature | 4°C, protect from light | [5] |
Synthesis and Experimental Protocols
The synthesis of 2-Hydroxy-2,2-di(2-thienyl)acetic acid can be achieved through various routes. Below are detailed protocols for two common methods: a traditional Grignard-based approach and a more recent, efficient one-pot synthesis.
Established Method: Grignard Reaction
This conventional two-step synthesis involves the preparation of a Grignard reagent from 2-bromothiophene, followed by its reaction with an oxalate ester to form the methyl ester precursor, which is then hydrolyzed.[7][8]
Step 1: Synthesis of Methyl 2,2-Dithienylglycolate (Ester Precursor) [7]
-
Objective: To synthesize the methyl ester precursor of 2-Hydroxy-2,2-di(2-thienyl)acetic acid.
-
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Dimethyl oxalate
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
-
Procedure:
-
Prepare the Grignard reagent, 2-thienylmagnesium bromide, by slowly adding a solution of 2-bromothiophene in anhydrous Et₂O to magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
In a separate flask, dissolve dimethyl oxalate in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the dimethyl oxalate solution.
-
After the addition is complete, reflux the reaction mixture.
-
Cool the mixture and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 2,2-Dithienylglycolate.
-
The crude product can be further purified by column chromatography.
-
Step 2: Hydrolysis to 2-Hydroxy-2,2-di(2-thienyl)acetic Acid [7]
-
Objective: To hydrolyze the methyl ester to the final acid product.
-
Materials:
-
Methyl 2,2-Dithienylglycolate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Acid for workup (e.g., HCl)
-
-
Procedure:
-
Hydrolyze the Methyl 2,2-Dithienylglycolate under basic conditions using NaOH or KOH.
-
Following hydrolysis, perform an acidic workup to yield 2-Hydroxy-2,2-di(2-thienyl)acetic acid.
-
New Method: One-Pot Synthesis
This streamlined approach offers advantages in terms of reaction time, number of steps, and overall yield.[8]
-
Objective: To synthesize 2-Hydroxy-2,2-di(2-thienyl)acetic acid in a single reaction vessel.
-
Starting Materials:
-
2-bromothiophene
-
Ethyl glyoxylate
-
Zinc
-
-
Key Metrics Comparison:
| Metric | Established Method (Grignard Reaction) | New Method (One-Pot Synthesis) |
| Overall Yield | ~65-75% | ~85-92% |
| Purity (crude) | ~85% | ~95% |
| Reaction Time | 8-12 hours | 4-6 hours |
| Number of Steps | 2 | 1 |
| Reagent Toxicity | High (uses highly flammable diethyl ether) | Moderate (uses less volatile tetrahydrofuran) |
| Waste Generation | High (magnesium salts, ether waste) | Moderate (zinc salts) |
| Cost-Effectiveness | Moderate | High |
Source:[8]
Pharmacological Significance and Role in Drug Development
2-Hydroxy-2,2-di(2-thienyl)acetic acid is of significant interest in pharmacology, not for its direct biological activity, but for its role as a key intermediate and primary metabolite of the long-acting muscarinic antagonists (LAMAs) Aclidinium bromide and Tiotropium bromide.[2][9] These drugs are crucial in the management of COPD.
The primary mechanism of action of LAMAs is the blockade of muscarinic acetylcholine receptors (M1-M5), with a particular focus on the M3 subtype, which mediates bronchoconstriction.[9] However, studies have shown that 2-Hydroxy-2,2-di(2-thienyl)acetic acid exhibits no significant affinity for any of the five muscarinic receptor subtypes.[9] This indicates that the metabolite is pharmacologically inactive at the target receptors and is unlikely to contribute to the therapeutic effects or potential side effects of the parent drug.[9]
The diagram below illustrates the metabolic relationship of 2-Hydroxy-2,2-di(2-thienyl)acetic acid to its parent compound, Aclidinium bromide, and its interaction with the target receptor.
Experimental Protocol for Receptor Binding Assay
To determine the affinity of a compound like 2-Hydroxy-2,2-di(2-thienyl)acetic acid for muscarinic receptors, a competitive radioligand binding assay is typically employed.
-
Objective: To determine the inhibition constant (Ki) of the test compound for each muscarinic receptor subtype (M1-M5).[2]
-
Materials:
-
Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
2-Hydroxy-2,2-di(2-thienyl)acetic acid (test compound).
-
Atropine or another known muscarinic antagonist (positive control).
-
-
Procedure:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]
-
Conclusion
2-Hydroxy-2,2-di(2-thienyl)acetic acid is a fundamentally important molecule in medicinal chemistry and drug development. While pharmacologically inactive at the primary targets of its parent drugs, its synthesis and metabolic profile are critical aspects of the overall efficacy and safety of widely used therapeutics for respiratory diseases. The development of efficient synthetic routes, such as the one-pot method, contributes to more sustainable and cost-effective manufacturing of these life-improving medicines. Understanding the properties and synthesis of such key intermediates is paramount for researchers and professionals in the pharmaceutical industry.
The workflow for synthesizing and evaluating the pharmacological relevance of this compound is summarized in the diagram below.
References
- 1. 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID | 4746-63-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxy-2,2-bis(2-thienyl) acetic acid | C10H8O3S2 | CID 12723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-2,2-di(2-thienyl)acetic acid - α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid, 2-Hydroxy-2 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Di-2-thienylglycolic Acid | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Structure-activity relationship of Di(2-thienyl)acetic acid derivatives
An In-Depth Technical Guide on the Structure-Activity Relationship of Di(2-thienyl)acetic Acid Derivatives as Muscarinic Receptor Antagonists
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its derivatives, particularly the di(2-thienyl)glycolic acid subclass, represent a cornerstone scaffold in the development of potent anticholinergic agents. These compounds function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which are critical G-protein coupled receptors (GPCRs) mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The therapeutic value of these antagonists is well-established, with applications in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD), overactive bladder, and gastrointestinal disorders.
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this chemical class, focusing on the key structural motifs that govern their affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). We will present quantitative binding data for prominent drugs derived from this scaffold, detail the experimental protocols used to determine these values, and visualize the underlying signaling pathways and experimental workflows.
Core Structure-Activity Relationship (SAR)
The anticholinergic potency of this compound derivatives is not inherent to the acid moiety itself. In fact, the carboxylic acid metabolite of drugs like aclidinium bromide is pharmacologically inactive.[1] High-affinity binding to muscarinic receptors is achieved through specific esterification of the core acid structure. The key structural features essential for potent antagonism are outlined below.[2][3]
-
The Di(2-thienyl) Moiety: The two bulky and lipophilic thienyl rings are fundamental for activity. They are believed to engage in hydrophobic interactions within a corresponding pocket of the muscarinic receptor binding site.[3] Substitution of thienyl rings with phenyl groups is a common isosteric replacement in other anticholinergics, but the di-thienyl configuration is characteristic of several potent drugs.
-
The Hydroxyl Group (Glycolate vs. Acetate): The presence of a hydroxyl group at the alpha-position, forming a di(2-thienyl)glycolate, is a critical feature of the most potent antagonists in this class, such as tiotropium and aclidinium. This hydroxyl group is thought to form a key hydrogen bond with a specific residue in the receptor's binding site, significantly enhancing affinity.[3]
-
The Ester Linkage: Esterification of the carboxylic acid is mandatory for activity. The ester group acts as a crucial linker, properly orienting the di-thienyl "head" and the amino alcohol "tail" within the receptor.[3]
-
The Amino Alcohol Moiety: The acid is esterified with a cyclic amino alcohol. The nature of this group is a primary determinant of the drug's potency, selectivity, and pharmacokinetic properties. For instance, the scopine moiety in tiotropium and the 3-hydroxyquinuclidine in aclidinium are critical for their high-affinity binding. Furthermore, a quaternary ammonium group within this moiety, as seen in tiotropium and glycopyrrolate, confers a permanent positive charge that enhances binding but limits blood-brain barrier penetration, thereby reducing central nervous system side effects.[2]
Quantitative Analysis of Muscarinic Receptor Binding
To illustrate the high affinity conferred by the di(2-thienyl)glycolate scaffold, the binding affinities (Ki) of two prominent drugs, Tiotropium and Aclidinium, are presented below. The Ki value is the equilibrium dissociation constant for the inhibitor, where a lower value indicates a higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Tiotropium | ~0.1 | ~0.4 | ~0.08 | ~0.2 | ~0.1 |
| Aclidinium | ~0.4 | ~0.81 | ~0.66 | ~0.28 | ~1.68 |
| Data is compiled from multiple sources for illustrative purposes. Actual values may vary slightly between studies.[1][2] |
As the data indicates, both compounds are potent antagonists across all five muscarinic receptor subtypes, with affinities in the sub-nanomolar to low nanomolar range. Tiotropium exhibits a particularly long duration of action, attributed to its slow dissociation from the receptors, especially M1 and M3.[4]
Key Signaling Pathways
Muscarinic receptors mediate their effects through distinct G-protein signaling cascades. The odd-numbered receptors (M1, M3, M5) couple to Gq/11 proteins, while the even-numbered receptors (M2, M4) couple to Gi/o proteins. Antagonists based on the this compound scaffold block the binding of acetylcholine, thereby inhibiting these pathways.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Di-2-thienylglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-2-thienylglycolic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably anticholinergic agents like tiotropium bromide. This document provides a detailed laboratory protocol for the synthesis of Di-2-thienylglycolic acid, focusing on the established Grignard-based methodology. An alternative one-pot synthesis method is also discussed and compared. This guide is intended to provide researchers and professionals in drug development with a comprehensive overview of the synthesis, including experimental procedures, comparative data, and a visual representation of the workflow.
Introduction
The significance of Di-2-thienylglycolic acid lies in its role as a key building block for complex pharmaceutical compounds. Its synthesis is a critical step in the manufacturing of drugs for conditions such as chronic obstructive pulmonary disease (COPD). The development of efficient and reliable synthetic routes is therefore of considerable interest to the pharmaceutical industry. The traditional and most common method for synthesizing Di-2-thienylglycolic acid involves a two-step process: the formation of a methyl ester precursor via a Grignard reaction, followed by hydrolysis to yield the final acid. More recently, a one-pot synthesis has been developed, offering potential improvements in efficiency.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route can be guided by various factors, including overall yield, purity of the product, reaction time, and safety considerations. The following table summarizes the key metrics for the established Grignard reaction method and a newer one-pot synthesis approach.
| Metric | Established Method (Grignard Reaction) | New Method (One-Pot Synthesis) |
| Overall Yield | ~65-75% | ~85-92% |
| Purity (crude) | ~85% | ~95% |
| Reaction Time | 8-12 hours | 4-6 hours |
| Number of Steps | 2 | 1 |
| Starting Materials | 2-bromothiophene, Magnesium, Diethyl oxalate | 2-bromothiophene, Ethyl glyoxylate, Zinc |
| Reagent Toxicity | High (uses diethyl ether, a highly flammable and volatile solvent) | Moderate (uses tetrahydrofuran, less volatile than ether) |
| Waste Generation | High (magnesium salts, ether waste) | Moderate (zinc salts) |
| **Cost- |
Application Notes and Protocols for the Synthesis of Di(2-thienyl)acetic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Di(2-thienyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology utilizes a Grignard reaction, a robust and versatile C-C bond-forming strategy.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The initial step involves the formation of the Grignard reagent, 2-thienylmagnesium bromide, from 2-bromothiophene and magnesium metal in an anhydrous ether solvent. Subsequently, two equivalents of this Grignard reagent react with diethyl oxalate to form an intermediate, which upon acidic workup, yields the desired this compound.
Experimental Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Bromothiophene | 2.2 equivalents | Starting material for the Grignard reagent. |
| Magnesium Turnings | 2.4 equivalents | Activated prior to use. |
| Diethyl Oxalate | 1.0 equivalent | Electrophile for the Grignard reaction. |
| Solvents | ||
| Anhydrous Diethyl Ether | ~10 mL per gram of 2-bromothiophene | Solvent for Grignard reagent formation and subsequent reaction. |
| Reaction Conditions | ||
| Temperature (Grignard) | Room Temperature to gentle reflux | Initiation may require gentle heating. |
| Temperature (Reaction) | 0 °C to Room Temperature | The Grignard reagent is added to the electrophile at a low temperature. |
| Reaction Time | 2-4 hours | For the reaction of the Grignard reagent with diethyl oxalate. |
| Workup | ||
| Quenching Solution | 10% Aqueous HCl | Added slowly at 0 °C to neutralize the reaction and protonate the product. |
| Purification | ||
| Method | Recrystallization | A suitable solvent system would be a mixture of ether and a non-polar solvent like hexanes. |
| Expected Yield | 60-70% | Based on analogous reactions of Grignard reagents with diethyl oxalate. |
Detailed Experimental Protocols
3.1. Preparation of 2-Thienylmagnesium Bromide (Grignard Reagent)
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Place the magnesium turnings and a small crystal of iodine into the three-neck flask.
-
Gently heat the flask with a heat gun under a slow stream of inert gas until purple iodine vapors are observed, then allow it to cool to room temperature. This process activates the magnesium surface.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.
-
Dissolve 2-bromothiophene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 2-bromothiophene solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is ready for the next step.
3.2. Synthesis of this compound
Materials:
-
2-Thienylmagnesium bromide solution (from step 3.1)
-
Diethyl oxalate
-
Anhydrous diethyl ether
-
10% Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separate oven-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethyl oxalate in anhydrous diethyl ether under an inert atmosphere.
-
Cool the diethyl oxalate solution to 0 °C using an ice bath.
-
Slowly add the prepared 2-thienylmagnesium bromide solution from the dropping funnel to the stirred diethyl oxalate solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 10% aqueous HCl. This step is exothermic and may cause bubbling.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to obtain the pure this compound as a solid.
Visualizations
4.1. Reaction Pathway
Application Notes and Protocols: Benzilic Acid Rearrangement of 2,2'-Thenil to Di-2-thienylglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Di-2-thienylglycolic acid via the benzilic acid rearrangement of 2,2'-thenil. The benzilic acid rearrangement is a classic organic reaction that converts 1,2-diketones into α-hydroxy carboxylic acids.[1][2][3] This particular application is of significant interest as Di-2-thienylglycolic acid and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), notably anticholinergic agents like tiotropium bromide.[4][5] This guide includes a step-by-step experimental protocol, a summary of quantitative data, and graphical representations of the reaction mechanism and experimental workflow to aid in research and development.
Introduction
The benzilic acid rearrangement, first reported by Justus von Liebig in 1838, is the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid upon treatment with a strong base.[1][2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the diketone.[1][6] This is followed by a 1,2-migration of an aryl or alkyl group, leading to the formation of a stable carboxylate salt, which upon acidification yields the final α-hydroxy carboxylic acid.[6][7] The reaction is applicable to a wide range of aromatic, aliphatic, and heterocyclic substrates.[1][8] In this application, the heterocyclic diketone 2,2'-thenil is converted to Di-2-thienylglycolic acid.
Data Presentation
| Property | 2,2'-Thenil (Starting Material) | Di-2-thienylglycolic Acid (Product) |
| Molecular Formula | C₁₀H₆O₂S₂ | C₁₀H₈O₃S₂[4][9][10] |
| Molecular Weight | 222.28 g/mol | 240.30 g/mol [9][10] |
| Appearance | Yellowish solid | White solid |
| Melting Point | 81-84 °C | Not specified, but benzilic acid melts at 150-152 °C[11] |
| CAS Number | 7333-07-5 | 4746-63-8[9][10] |
Experimental Protocol
This protocol is adapted from the well-established procedure for the benzilic acid rearrangement of benzil.[11][12]
Materials:
-
2,2'-Thenil
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Activated charcoal
-
Celatom® or filter aid
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Erlenmeyer flask
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 2,2'-thenil in 25 mL of 95% ethanol by gentle warming and stirring.
-
Base Addition: In a separate beaker, prepare a solution of 5.0 g of potassium hydroxide in 10 mL of deionized water. Once dissolved, slowly add the aqueous KOH solution to the ethanolic solution of 2,2'-thenil with continuous stirring.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux using a heating mantle or water bath. Continue refluxing for 15-20 minutes. The solution will likely change color during this time.
-
Cooling and Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the mixture further in an ice bath. The potassium salt of Di-2-thienylglycolic acid may precipitate.
-
Dilution and Filtration: Add 50 mL of deionized water to the cooled reaction mixture to dissolve the potassium salt. If the solution is colored, add a small amount of activated charcoal, briefly heat the mixture, and then filter it through a fluted filter paper or a pad of Celatom® to remove the charcoal and any other insoluble impurities.
-
Acidification: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly, and with constant stirring, add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper). The Di-2-thienylglycolic acid will precipitate as a white solid.
-
Isolation and Purification: Collect the crude Di-2-thienylglycolic acid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining salts.
-
Drying and Characterization: Allow the product to air dry, or dry it in a desiccator. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).
Visualizations
Reaction Mechanism
References
- 1. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rearrangement [www2.chemistry.msu.edu]
- 7. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 8. "Rearrangements of the Benzilic Acid Type; Preparation and Use of Dialk" by Stanley Selman [trace.tennessee.edu]
- 9. Di-2-thienylglycolic Acid | LGC Standards [lgcstandards.com]
- 10. 2-Hydroxy-2,2-bis(2-thienyl) acetic acid | C10H8O3S2 | CID 12723754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Hydrolysis of Methyl 2,2-dithienylglycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dithienylglycolate is a pivotal intermediate in the synthesis of a variety of anticholinergic agents, which are instrumental in the management of chronic obstructive pulmonary disease (COPD).[1][2] The hydrolysis of this ester to its corresponding carboxylic acid, 2,2-dithienylglycolic acid, is a critical step in the synthetic pathway of these therapeutic agents. This document provides a detailed protocol for the hydrolysis of methyl 2,2-dithienylglycolate, drawing upon established principles of ester hydrolysis. Both acid- and base-catalyzed methods are presented to offer flexibility depending on the desired reaction conditions and downstream applications.
Chemical Structures
Figure 1. Chemical structures of the reactant, Methyl 2,2-dithienylglycolate, and the product, 2,2-dithienylglycolic acid.
Data Presentation
The following table summarizes representative quantitative data for the hydrolysis of methyl 2,2-dithienylglycolate under both acidic and basic conditions. These values are illustrative and may vary based on specific experimental parameters.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reactant | Methyl 2,2-dithienylglycolate | Methyl 2,2-dithienylglycolate |
| Reagents | Sulfuric Acid (H₂SO₄), Water | Lithium Hydroxide (LiOH), Water/THF |
| Solvent | Dioxane/Water | Tetrahydrofuran (THF)/Water |
| Temperature | Reflux (approx. 100 °C) | Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Yield | 85-95% | 90-98% |
| Purity (by HPLC) | >98% | >99% |
| Product | 2,2-dithienylglycolic acid | Lithium 2,2-dithienylglycolate (acidified to product) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of methyl 2,2-dithienylglycolate using a strong acid catalyst. The reaction is reversible, and using an excess of water helps to drive the equilibrium towards the products.[3][4][5]
Materials:
-
Methyl 2,2-dithienylglycolate
-
Dioxane
-
1 M Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 2,2-dithienylglycolate (1.0 eq) in a 1:1 mixture of dioxane and 1 M sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100°C).
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-dithienylglycolic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically proceeds with high yields.[3][6][7] This protocol utilizes lithium hydroxide, a common reagent for this transformation.
Materials:
-
Methyl 2,2-dithienylglycolate
-
Tetrahydrofuran (THF)
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Deionized water
-
2 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In an Erlenmeyer flask, dissolve methyl 2,2-dithienylglycolate (1.0 eq) in a 9:1 mixture of THF and deionized water.
-
Add lithium hydroxide monohydrate (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the remaining aqueous residue in water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 2 M hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the purified 2,2-dithienylglycolic acid.
Mandatory Visualizations
Caption: Experimental workflows for acid- and base-catalyzed hydrolysis.
Caption: Comparison of acid- and base-catalyzed hydrolysis mechanisms.
References
- 1. air.unimi.it [air.unimi.it]
- 2. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. perlego.com [perlego.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Base-Catalyzed Ester Hydrolysis | Algor Cards [cards.algoreducation.com]
- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
Application Notes and Protocols: Preparation of Di-2-thienylglycolic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-2-thienylglycolic acid and its potassium salt are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably anticholinergic agents such as tiotropium bromide.[1][2] The potassium salt provides a stable, solid form of the acid, which is advantageous for handling, purification, and precise dosing in subsequent reactions.[1] This document provides detailed protocols for the synthesis of Di-2-thienylglycolic acid potassium salt, a summary of its physicochemical properties, and an overview of its pharmacological relevance.
Physicochemical Data
A summary of the key physicochemical properties of Di-2-thienylglycolic acid and its potassium salt is presented below for comparative analysis.
| Property | Di-2-thienylglycolic Acid | Di-2-thienylglycolic Acid Potassium Salt |
| Synonyms | (Hydroxy)(di-2-thienyl)acetic Acid, 2-Hydroxy-2,2-di(2-thienyl)acetic acid | (Hydroxy)(di-2-thienyl)acetic Acid Potassium Salt, 2-Hydroxy-2,2-di(2-thienyl)acetic Acid Potassium Salt |
| Molecular Formula | C₁₀H₈O₃S₂ | C₁₀H₇KO₃S₂[3] |
| Molecular Weight | 240.30 g/mol | 278.39 g/mol [3] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in alcohols, ethers, and aqueous base | Soluble in water and alcohols |
Synthetic Pathway Overview
The synthesis of Di-2-thienylglycolic acid potassium salt is typically achieved through a multi-step process.[4] This process begins with the formation of a Grignard reagent from 2-bromothiophene, which then reacts with an oxalate ester to form the methyl ester of the target acid.[1] Subsequent hydrolysis of the ester yields the free Di-2-thienylglycolic acid, which is then neutralized with potassium hydroxide to afford the desired potassium salt.[4]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Di-2-thienylglycolic acid potassium salt.
Protocol 1: Synthesis of Methyl 2,2-dithienylglycolate
This procedure is adapted from established methods involving a Grignard reaction.[1][4]
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl oxalate
-
1.25 M Sulfuric acid
-
Saturated aqueous Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Carbon tetrachloride
Procedure:
-
To a stirred suspension of magnesium turnings (2.7 g, 0.11 mol) in anhydrous THF (100 mL) under a nitrogen atmosphere, slowly add 2-bromothiophene (9.68 mL, 0.1 mol).[4]
-
After the addition is complete, continue stirring at reflux for 1 hour to ensure the complete formation of the Grignard reagent (2-Thienylmagnesium bromide).[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl oxalate (5.9 g, 0.05 mol) in anhydrous THF (150 mL) dropwise over 3 hours, maintaining the temperature below 10 °C.[4]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 45 minutes.[4]
-
Cool the mixture to room temperature and quench the reaction by the slow addition of 1.25 M sulfuric acid (150 mL).[4]
-
Stir the mixture for 1 hour at room temperature.[4]
-
Separate the organic layer and wash it sequentially with a dilute aqueous sodium bicarbonate solution (100 mL) and water (100 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.[4]
-
Recrystallize the crude product from carbon tetrachloride to afford pure Methyl 2,2-dithienylglycolate.[4]
Protocol 2: Hydrolysis to Di-2-thienylglycolic Acid
This is a standard ester hydrolysis procedure.[4]
Materials:
-
Methyl 2,2-dithienylglycolate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Methyl 2,2-dithienylglycolate in a mixture of methanol and water.[4]
-
Add a stoichiometric excess of sodium hydroxide.[4]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.[4]
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the Di-2-thienylglycolic Acid.[4]
-
Filter the precipitate, wash with cold water, and dry under vacuum.[4]
Protocol 3: Formation of Di-2-thienylglycolic Acid Potassium Salt
This is a standard acid-base neutralization.[4]
Materials:
-
Di-2-thienylglycolic Acid
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve Di-2-thienylglycolic Acid in ethanol.[4]
-
Add a stoichiometric equivalent of potassium hydroxide dissolved in a minimal amount of ethanol.[4]
-
Stir the solution at room temperature. The potassium salt may precipitate out of the solution.[4]
-
If precipitation does not occur, the solvent can be removed under reduced pressure.[4]
-
The resulting solid is Di-2-thienylglycolic Acid Potassium Salt, which can be further purified by recrystallization if necessary.[4]
Pharmacological Relevance and Signaling Pathway
Di-2-thienylglycolic acid is a crucial intermediate in the synthesis of Tiotropium Bromide, a potent long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[2] The structural similarity suggests that Di-2-thienylglycolic acid potassium salt may act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] LAMAs work by blocking the action of acetylcholine on M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[5]
Characterization Workflow
The successful synthesis of Di-2-thienylglycolic acid potassium salt should be confirmed through various analytical techniques.
Expected Analytical Data:
-
¹H NMR: The spectrum of the potassium salt will be similar to the free acid, but the characteristic broad peak of the carboxylic acid proton will be absent.[4]
-
¹³C NMR: Minor shifts in the carbon signals are expected upon salt formation due to the change in the electronic environment.[4]
-
FTIR: The broad O-H stretch of the carboxylic acid will be replaced by a carboxylate anion (COO⁻) asymmetric stretch around 1610-1550 cm⁻¹ and a symmetric stretch around 1420-1300 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free acid upon acidification or a pattern indicative of the salt.
Conclusion
This document provides a comprehensive guide for the synthesis and characterization of Di-2-thienylglycolic acid potassium salt. The detailed protocols and analytical guidance serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The established role of this compound as a key pharmaceutical intermediate underscores the importance of reliable and well-documented synthetic procedures.
References
Application Notes and Protocols for the Synthesis of Tiotropium Bromide Utilizing Di(2-thienyl)acetic Acid
Introduction
Tiotropium bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its synthesis is a critical process for pharmaceutical development, and various methods have been explored to improve efficacy and yield. A key intermediate in many successful synthesis routes is the esterification of scopine with a derivative of di(2-thienyl)acetic acid. This document provides detailed protocols and application notes for the synthesis of Tiotropium Bromide, focusing on the pivotal role of this compound as a precursor. The methodologies outlined are collated from established patented procedures.
Synthetic Pathway Overview
The synthesis of Tiotropium Bromide from this compound generally proceeds through a multi-step pathway. The core transformation involves the esterification of scopine with this compound or its activated form, followed by the quaternization of the resulting scopine ester with methyl bromide. An alternative approach involves the initial conversion of this compound into its anhydride to facilitate a purer esterification reaction.[1][3]
Quantitative Data Summary
The following tables summarize reported yields for the key steps in the synthesis of Tiotropium Bromide, based on various patented methods.
Table 1: Synthesis of Di-(2-thienyl)-acetic acid anhydride
| Reactant | Reagent | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| Di-(2-thienyl)-acetic acid | Dicyclohexylcarbodiimide (DCC) | Anhydrous Dichloromethane | 24 | Room Temperature | 78 | [1][3] |
Table 2: Esterification of Scopine
| Reactants | Reagents/Catalyst | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| Scopine, Di-(2-thienyl)acetic acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | 16 | Room Temperature | Not specified | [4] |
| Di-(2-thienyl)-acetic acid anhydride, Scopine | 4-Dimethylaminopyridine (DMAP) | Anhydrous Dichloromethane | 24 | Room Temperature | 84 | [1][3] |
Table 3: Quaternization of Scopine Ester
| Reactant | Reagent | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| Scopine Ester | 50% Methyl Bromide solution in Acetonitrile | Acetonitrile | 72 | Room Temperature | 94 | [1][3] |
Table 4: Final Conversion to Tiotropium Bromide
| Reactant | Reagents | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| Quaternized Scopine Ester | Triethylamine (organic base) | Oxygen-saturated Acetonitrile | 48 | Room Temperature | 74 | [4][5] |
| Quaternized Scopine Ester | Organic Base | Oxygen-saturated Acetonitrile | 48 | Room Temperature | 74 | [1] |
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of Tiotropium Bromide.
Protocol 1: Preparation of Di-(2-thienyl)-acetic acid anhydride [1][3]
-
Dissolution: Dissolve Di-(2-thienyl)-acetic acid in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
Reaction: Stir the mixture for 24 hours at room temperature.
-
Isolation: A solid precipitate (dicyclohexylurea) will form. Filter and separate this solid.
-
Purification: Remove the solvent from the filtrate under low pressure at room temperature to obtain di-(2-thienyl)-acetic acid anhydride.
Protocol 2: Preparation of Scopine Ester via Steglich Esterification [4]
-
Dissolution: Dissolve scopine (155.2 g, 1 mole) and di-(2-thienyl)acetic acid (246.4 g, 1.1 moles) in dichloromethane (700 ml).
-
Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (268.2 g, 1.3 moles) and 4-dimethylaminopyridine (DMAP) (49 g, 0.4 moles) to the solution.
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Work-up: Filter off the solid by-product (dicyclohexylurea).
-
Concentration: Concentrate the clear solution under low pressure to yield the scopine ester.
Protocol 3: Preparation of Scopine Ester using Di-(2-thienyl)-acetic acid anhydride [1][3]
-
Dissolution: Dissolve di-(2-thienyl)-acetic acid anhydride and scopine in anhydrous dichloromethane.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) to the mixture.
-
Reaction: Stir the solution for 24 hours at room temperature.
-
Work-up: Add distilled water and stir for 2 hours. Dilute the mixture with dichloromethane and perform extractions with aqueous 1M NaHSO₄, 10% Na₂CO₃, and saturated NaCl solutions, respectively.
-
Isolation: Separate the organic layer and dry it with anhydrous Na₂SO₄.
-
Purification: Remove the solvent under low pressure. The resulting substance can be purified by column chromatography to obtain the scopine ester.
Protocol 4: Quaternization of Scopine Ester [1][3]
-
Dissolution: Dissolve the scopine ester in acetonitrile.
-
Reagent Addition: Add an acetonitrile solution containing 50% methyl bromide.
-
Reaction: Stir the mixture for 72 hours at room temperature in a closed vessel.
-
Isolation: A solid precipitate will form. Filter the solid and wash it with a suitable solvent.
-
Drying: Dry the product under low pressure to obtain the quaternized scopine ester.
Protocol 5: Conversion to Tiotropium Bromide [1][4]
-
Dissolution: Dissolve the quaternized scopine ester in oxygen-saturated acetonitrile.
-
Base Addition: Add an organic base, such as triethylamine.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Isolation: A solid precipitate will form. Filter the solid and wash it with acetonitrile.
-
Drying: Dry the final product under vacuum to yield Tiotropium Bromide.
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow.
References
- 1. EP2552913A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 2. EP2018379A2 - Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]
- 3. EP2552913B1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 4. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 5. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
Application Notes and Protocols for the Quantification of Di(2-thienyl)acetic Acid and its Hydroxylated Analog
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantification of Di(2-thienyl)acetic acid and its common analog, 2-Hydroxy-2,2-di(2-thienyl)acetic acid (also known as Dithienylglycolic acid or Tiotropium impurity A). The protocols detailed below are based on established principles of reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the primary techniques for the analysis of these compounds.
Introduction
This compound and its derivatives are important intermediates and impurities in the synthesis of various active pharmaceutical ingredients (APIs), such as the anticholinergic agent tiotropium bromide. Accurate and robust analytical methods are crucial for the quality control of raw materials, in-process monitoring, and the final drug product to ensure safety and efficacy. This document outlines recommended methods for the quantification of these compounds, including detailed experimental protocols and expected performance characteristics.
Analytical Methods Overview
High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for routine quality control of this compound and related compounds. For higher sensitivity and selectivity, particularly at trace levels or in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[1] A certified reference material for 2-Hydroxy-2,2-di(2-thienyl)acetic acid is available, which is essential for method development, validation, and ensuring the accuracy of quantitative analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | 2-Hydroxy-2,2-di(2-thienyl)acetic acid |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | 2-Hydroxy-2,2-di(2-thienyl)acetic acid |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating RP-HPLC method for the quantification of 2-Hydroxy-2,2-di(2-thienyl)acetic acid.
4.1.1. Materials and Reagents
-
2-Hydroxy-2,2-di(2-thienyl)acetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
4.1.2. Chromatographic Conditions
-
Column: Kromasil C8, 5 µm, 150 mm × 4.6 mm[2]
-
Mobile Phase:
-
A: 0.02 M Ammonium phosphate monobasic buffer, pH adjusted to 3.0 with orthophosphoric acid
-
B: Acetonitrile:Methanol (60:40, v/v)
-
-
Gradient: Isocratic elution with a mobile phase composition of A:B (45:55, v/v)
-
Flow Rate: 1.2 mL/min[2]
-
Column Temperature: 30°C
-
UV Detection: 235 nm[2]
-
Injection Volume: 10 µL
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-Hydroxy-2,2-di(2-thienyl)acetic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations of 0.1, 1, 10, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm nylon filter before injection.
4.1.4. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of 2-Hydroxy-2,2-di(2-thienyl)acetic acid.
4.2.1. Materials and Reagents
-
2-Hydroxy-2,2-di(2-thienyl)acetic acid reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
4.2.2. Chromatographic Conditions
-
Column: Zorbax Eclipse XDB-C8, 5.0 µm, 150 mm x 4.6 mm[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 95% A
-
2-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-13 min: Return to 95% A and re-equilibrate
-
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4.2.3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (Precursor Ion -> Product Ion): To be determined by direct infusion of the reference standard.
-
Internal Standard (Precursor Ion -> Product Ion): To be determined by direct infusion of the IS.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
4.2.4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC protocol, using methanol as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 methanol:water to final concentrations ranging from 1 to 1000 ng/mL. Spike each standard with the internal standard at a constant concentration.
-
Sample Preparation: Extract the analyte from the sample matrix as required. A common procedure for pharmaceutical formulations is dissolution in a suitable solvent followed by dilution. Spike the final extract with the internal standard before analysis.
4.2.5. Data Analysis Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standard solutions. Quantify the analyte in the sample by applying the peak area ratio to the regression equation of the calibration curve.
Visualizations
The following diagrams illustrate the general workflow for analytical method development and a logical hierarchy for method validation.
References
Application Note: HPLC-UV Method for the Analysis of Di-2-thienylglycolic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Di-2-thienylglycolic acid potassium salt. This method is suitable for routine quality control, stability studies, and research applications involving this compound.
Principle
This method utilizes reversed-phase chromatography to separate Di-2-thienylglycolic acid from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic phosphate buffer and acetonitrile. The acidic mobile phase ensures that the Di-2-thienylglycolic acid is in its protonated form, which enhances its retention on the nonpolar stationary phase. Detection is performed by monitoring the UV absorbance of the thiophene chromophores present in the molecule. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards.
Chromatographic Conditions
A summary of the HPLC-UV system and chromatographic conditions is provided in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Method Performance
The performance of this method has been evaluated for its linearity, precision, accuracy, and sensitivity. A summary of the quantitative data is presented in Table 2.
Table 2: Summary of Quantitative Method Performance Data
| Parameter | Result |
| Retention Time | Approximately 4.5 min |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Experimental Protocols
The following sections provide detailed protocols for solution preparation and sample analysis.
-
Di-2-thienylglycolic acid potassium salt reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or equivalent)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.[1] Adjust the pH to 3.0 with orthophosphoric acid.[1] Filter the buffer through a 0.45 µm membrane filter before use.[1]
-
Mobile Phase: Mix the 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) and acetonitrile in a 60:40 (v/v) ratio.[1] Degas the mobile phase by sonication or helium sparging before use.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Di-2-thienylglycolic acid potassium salt reference standard and transfer it to a 25 mL volumetric flask.[1] Dissolve and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the calibration range (e.g., 10, 25, 50, 100, and 150 µg/mL).[1]
-
Sample Solution: Accurately weigh a sample containing Di-2-thienylglycolic acid potassium salt and dissolve it in the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject the 100 µg/mL working standard solution six times. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
Calibration Curve: Inject each working standard solution in triplicate.[1] Plot the average peak area against the concentration and perform a linear regression analysis to obtain the calibration curve.[1]
-
Sample Analysis: Inject the prepared sample solution in triplicate.[1]
-
Calculation: Determine the concentration of Di-2-thienylglycolic acid potassium salt in the sample by using the linear regression equation from the calibration curve.[1]
Experimental Workflow
The overall experimental workflow for the HPLC-UV analysis of Di-2-thienylglycolic acid potassium salt is depicted in the following diagram.
Caption: Experimental workflow for the HPLC-UV analysis.
References
Application Notes and Protocols: 2-Hydroxy-2,2-di(2-thienyl)acetic acid as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-Hydroxy-2,2-di(2-thienyl)acetic acid as a certified reference material (CRM) for the identification and quantification of impurities in the active pharmaceutical ingredient (API) Tiotropium Bromide.
Introduction
2-Hydroxy-2,2-di(2-thienyl)acetic acid, also known as Tiotropium Impurity A (PhEur), is a key process-related impurity and degradation product of Tiotropium Bromide.[1] Tiotropium Bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).[2][3] Regulatory agencies require strict control of impurities in pharmaceutical products to ensure their safety and efficacy. The use of a well-characterized certified reference material is essential for the accurate quantification of these impurities.
This document outlines the properties of 2-Hydroxy-2,2-di(2-thienyl)acetic acid and provides detailed protocols for its use in High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for quality control purposes.
Properties of 2-Hydroxy-2,2-di(2-thienyl)acetic acid CRM
A summary of the key properties of the 2-Hydroxy-2,2-di(2-thienyl)acetic acid certified reference material is provided in the table below.
| Property | Value | Reference |
| Synonyms | Tiotropium impurity A (PhEur), α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid, 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid, Di-2-thienylglycolic acid | |
| Molecular Formula | C₁₀H₈O₃S₂ | [1] |
| Molecular Weight | 240.30 g/mol | |
| CAS Number | 4746-63-8 | [1] |
| Appearance | Off-White Solid | |
| Storage Temperature | -10 to -25°C | |
| Certification | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034. Traceable to primary material from an NMI (e.g., NIST). | |
| Application | Method development for qualitative and quantitative analyses, daily calibration, and routine quality control testing. |
Experimental Protocols
Quantification of Tiotropium Impurity A using High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the quantification of 2-Hydroxy-2,2-di(2-thienyl)acetic acid (Tiotropium Impurity A) in a Tiotropium Bromide drug substance or product.
3.1.1. Materials and Reagents
-
2-Hydroxy-2,2-di(2-thienyl)acetic acid Certified Reference Material
-
Tiotropium Bromide sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium 1-octanesulfonate
-
Triethylamine
-
Phosphoric acid
-
Water (HPLC grade)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Diamonsil-C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | 0.03 mol/L sodium 1-octanesulfonate solution (containing 0.5% triethylamine, adjusted to pH 3.3 with phosphoric acid) : methanol : acetonitrile (50:20:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
3.1.3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of 2-Hydroxy-2,2-di(2-thienyl)acetic acid CRM into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 µg/mL to 10 µg/mL.
3.1.4. Sample Solution Preparation
-
Accurately weigh a quantity of the Tiotropium Bromide sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.1.5. Analysis and Data Interpretation
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for 2-Hydroxy-2,2-di(2-thienyl)acetic acid.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of 2-Hydroxy-2,2-di(2-thienyl)acetic acid in the sample solution from the calibration curve.
-
Calculate the percentage of the impurity in the Tiotropium Bromide sample.
Purity Assessment of 2-Hydroxy-2,2-di(2-thienyl)acetic acid CRM by Quantitative NMR (qNMR)
This protocol provides a general procedure for the purity assessment of the 2-Hydroxy-2,2-di(2-thienyl)acetic acid CRM using qNMR with an internal standard.[4][5]
3.2.1. Materials and Reagents
-
2-Hydroxy-2,2-di(2-thienyl)acetic acid Certified Reference Material
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known purity
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
3.2.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the 2-Hydroxy-2,2-di(2-thienyl)acetic acid CRM into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (typically 0.6-0.8 mL).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.2.3. NMR Data Acquisition
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest |
| Number of Scans (ns) | Sufficient to achieve a signal-to-noise ratio of >150 for the signals to be integrated |
| Acquisition Time (aq) | Sufficient to ensure complete decay of the FID |
| Temperature | Maintain a constant and accurately known temperature |
3.2.4. Data Processing and Analysis
-
Apply a Fourier transform to the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the characteristic, well-resolved signals of both the 2-Hydroxy-2,2-di(2-thienyl)acetic acid and the internal standard.
-
Calculate the purity of the 2-Hydroxy-2,2-di(2-thienyl)acetic acid using the following equation:
Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
analyte = 2-Hydroxy-2,2-di(2-thienyl)acetic acid
-
IS = Internal Standard
-
Visualizations
Caption: Logical relationship in the synthesis and quality control of Tiotropium Bromide.
Caption: Experimental workflow for impurity quantification using the CRM.
References
- 1. Tiotropium Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Application of Di(2-thienyl)acetic Acid in the Synthesis of Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-thienyl)acetic acid is a pivotal precursor in the synthesis of a class of potent muscarinic receptor antagonists. Its unique structural motif, featuring two thiophene rings attached to a central acetic acid moiety, is a key pharmacophore for high-affinity binding to muscarinic receptors. These receptors, designated M1 through M5, are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems, playing crucial roles in functions ranging from cognitive processes to smooth muscle contraction.[1][2] Antagonists derived from this compound, such as tiotropium and aclidinium, are instrumental in therapeutic applications, particularly in the management of respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD), due to their ability to induce bronchodilation.[1] This document provides detailed application notes and protocols for the synthesis of muscarinic receptor antagonists using this compound, along with relevant pharmacological data and pathway diagrams.
Data Presentation: Binding Affinities of Structurally Related Antagonists
The this compound scaffold is a core component of several clinically significant muscarinic antagonists. The following table summarizes the binding affinities (Ki values in nM) of tiotropium and aclidinium for the five human muscarinic receptor subtypes. Lower Ki values are indicative of higher binding affinity. This data serves as a benchmark for the potency and selectivity profile expected from compounds synthesized using a this compound core.[1]
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| Tiotropium | 0.14 | 0.38 | 0.09 | 0.25 | 0.17 |
| Aclidinium | 0.15 | 0.6 | 0.12 | 0.4 | 0.2 |
Signaling Pathways of Muscarinic Receptors
Muscarinic receptors modulate diverse physiological responses through different G protein signaling cascades. The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). The even-numbered receptors (M2, M4) primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[1]
Figure 1: Muscarinic Receptor Signaling Pathways.
Experimental Protocols
The synthesis of muscarinic receptor antagonists from this compound primarily involves an esterification reaction with a suitable amino alcohol, followed by quaternization of the resulting tertiary amine. The synthesis of Tiotropium bromide is provided as a representative example.
Synthesis of Tiotropium Bromide from this compound
This synthesis is a two-step process: 1) Esterification of this compound with Scopine to form the scopine ester intermediate, and 2) N-methylation of the scopine ester to yield Tiotropium bromide.
Figure 2: Synthesis workflow for Tiotropium Bromide.
Materials:
-
This compound
-
Scopine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst with EDC)
-
Dichloromethane (anhydrous)
-
Acetonitrile (anhydrous)
-
Methyl bromide (as a solution in acetonitrile)
-
Sodium sulfate (anhydrous)
-
Distilled water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Protocol 1: Esterification of this compound with Scopine (DCC Coupling) [3]
-
In a round-bottom flask, dissolve Scopine (1 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane.
-
To the resulting solution, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
A solid by-product (dicyclohexylurea) will precipitate. Remove the solid by filtration.
-
Remove the organic solvent from the filtrate under reduced pressure.
-
The crude product (scopine ester) can be purified by column chromatography.
Protocol 2: Esterification of this compound with Scopine (EDC/DMAP Coupling) [3]
-
Dissolve Scopine (1 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 16 hours.
-
Extract the reaction mixture with distilled water (3 x volume of organic phase).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.
-
Remove the organic solvent under reduced pressure to obtain the scopine ester.
Protocol 3: N-Methylation of Scopine Ester to Tiotropium Bromide [3]
-
Dissolve the crude or purified scopine ester (1 equivalent) in anhydrous acetonitrile.
-
Add a solution of methyl bromide in acetonitrile (e.g., 50% solution).
-
Seal the reaction vessel and stir the mixture at room temperature for 72 hours.
-
The product, Tiotropium bromide, will precipitate from the solution.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The final product can be further purified by recrystallization if necessary.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent muscarinic receptor antagonists. The straightforward esterification with various amino alcohols, followed by quaternization, allows for the generation of a library of compounds for structure-activity relationship studies and the development of novel therapeutics targeting the muscarinic receptor family. The protocols provided herein offer a robust foundation for the synthesis and subsequent pharmacological evaluation of these important compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Di(2-thienyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of Di(2-thienyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective route involves a three-step process:
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Grignard Reaction: Formation of Methyl di(2-thienyl)glycolate by reacting a 2-thienyl Grignard reagent with a dialkyl oxalate.
-
Hydrolysis: Saponification of the resulting ester to yield Di(2-thienyl)glycolic acid.
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Reduction: Reduction of the hydroxyl group of Di(2-thienyl)glycolic acid to afford the final product, this compound.
Q2: I am observing a significant amount of an isomeric impurity in my initial Grignard reaction. What is it and how can I minimize it?
The primary isomeric impurity is likely Methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate.[1] This arises from the equilibration of the 2-thienylmagnesium bromide Grignard reagent to the more thermodynamically stable 3-thienylmagnesium bromide. To minimize this, consider using 2-thienyllithium instead of the Grignard reagent, as it is generally more stable and less prone to rearrangement, leading to higher regioselectivity.[1]
Q3: My final product yield is low. What are the critical steps to focus on for optimization?
Low yield can result from issues in any of the three main steps. Key areas for optimization are:
-
Grignard Reaction: Ensuring the complete formation and reaction of the Grignard reagent, and minimizing the formation of the regioisomeric byproduct.[1]
-
Hydrolysis: Driving the equilibrium towards the carboxylate salt to ensure complete conversion of the ester.
-
Reduction: Optimizing the reducing agent and reaction conditions to ensure complete conversion of the hydroxyl intermediate without side reactions.
Q4: Are there alternative methods for the synthesis of this compound?
While the Grignard-based route is common, other approaches could be envisioned, such as the direct coupling of two thiophene rings to a suitable acetic acid precursor, though this may be more complex. For the related 2-thienylacetic acid, methods starting from 2-acetylthiophene have been reported, but these are not directly applicable to the di-substituted product.[2]
Troubleshooting Guides
Problem 1: Low Yield of Methyl di(2-thienyl)glycolate in Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inactive Grignard reagent due to moisture or air exposure. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent. |
| Low reaction temperature leading to slow reaction rate. | While low temperatures can improve selectivity, ensure the reaction is allowed to proceed for a sufficient time or is gently warmed to ensure completion. | |
| Formation of significant byproducts | Equilibration of the Grignard reagent leading to the 3-thienyl isomer.[1] | Consider using 2-thienyllithium as an alternative to 2-thienylmagnesium bromide for improved regioselectivity.[1] |
| Di-addition of the Grignard reagent to the oxalate ester. | Maintain a low reaction temperature (e.g., -40 °C) and control the stoichiometry of the Grignard reagent carefully.[3][4] | |
| Difficult purification | Presence of the inseparable regioisomer.[1] | Optimize the reaction for higher selectivity (see above). If the isomer is present, purification may require specialized chromatography or crystallization techniques. |
Problem 2: Incomplete Hydrolysis of Methyl di(2-thienyl)glycolate
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting ester in the product | Insufficient base or reaction time. | Use a molar excess of a strong base (e.g., KOH or NaOH) and ensure the reaction is heated under reflux for an adequate period to drive the saponification to completion. |
| Re-esterification during acidic workup. | Ensure the reaction mixture is sufficiently cooled before acidification and that the acidification is performed rapidly. | |
| Low isolated yield of the acid | Product loss during workup. | Ensure complete precipitation of the acid by adjusting the pH to be sufficiently acidic. Use an appropriate organic solvent for extraction if the product has some water solubility. |
Problem 3: Inefficient Reduction of Di(2-thienyl)glycolic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to the final product | Insufficient reducing agent or inadequate reaction conditions. | Increase the molar equivalents of the reducing agent (e.g., stannous chloride dihydrate). Ensure the reaction is heated for a sufficient duration.[5] |
| Deactivation of the reducing agent. | Use a fresh, high-quality reducing agent. | |
| Formation of unidentified byproducts | Over-reduction or side reactions with the thiophene rings. | Monitor the reaction closely by TLC or HPLC to avoid over-reaction. Consider milder reducing agents if necessary. |
Experimental Protocols
Step 1: Synthesis of Methyl di(2-thienyl)glycolate (via Grignard Reaction)
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dimethyl oxalate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of 2-thienylmagnesium bromide.
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In a separate flask, prepare a solution of dimethyl oxalate in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C and add the dimethyl oxalate solution dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
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Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Di(2-thienyl)glycolic Acid (Hydrolysis)
Materials:
-
Methyl di(2-thienyl)glycolate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Methyl di(2-thienyl)glycolate in ethanol in a round-bottomed flask.
-
Add an aqueous solution of KOH (e.g., 10% w/v).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound (Reduction)
Materials:
-
Di(2-thienyl)glycolic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Glacial acetic acid
Procedure:
-
Dissolve Di(2-thienyl)glycolic acid in glacial acetic acid in a round-bottomed flask.
-
Add stannous chloride dihydrate to the solution.
-
Heat the mixture under reflux for 4-6 hours.
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Cool the reaction mixture and pour it into ice-water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., benzene/pentane) to obtain pure this compound.[5]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
References
Technical Support Center: Synthesis of Di-2-thienylglycolic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Di-2-thienylglycolic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities encountered during the synthesis of Di-2-thienylglycolic acid via the Grignard reaction route?
A1: The most prevalent impurities can be categorized based on their origin:
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Starting Material Impurities: The primary starting material, 2-bromothiophene, can contain its regioisomer, 3-bromothiophene. This impurity will react in the same manner as 2-bromothiophene, leading to the formation of the isomeric side product, Di-3-thienylglycolic acid , and mixed isomers.
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Grignard Reagent Related Side Products:
-
Wurtz Coupling Product: During the formation of the Grignard reagent, a coupling reaction can occur between the Grignard reagent and unreacted 2-bromothiophene, resulting in the formation of 2,2'-bithiophene .
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Reaction with Residual Water: Grignard reagents are highly sensitive to moisture. Any residual water in the solvent or on the glassware will quench the Grignard reagent, reducing the yield and forming thiophene .
-
-
Reaction with Diethyl Oxalate Side Products:
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Over-reaction Product: The initial product of the Grignard reaction with diethyl oxalate is an α-keto ester. This intermediate is more reactive than the starting diethyl oxalate and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol, 1,1-di(thiophen-2-yl)ethane-1,2-diol , after hydrolysis.
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Enolization: The Grignard reagent can act as a base and deprotonate the α-protons of the intermediate α-keto ester, leading to the formation of an enolate and recovery of the keto ester upon workup. This reduces the overall yield of the desired product.
-
-
Product Degradation: Di-2-thienylglycolic acid can degrade under certain conditions, especially during workup and purification. Degradation can be accelerated by exposure to strong acids or bases, high temperatures, and light.[1]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in the synthesis of Di-2-thienylglycolic acid are often attributable to several factors:
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Inactive Grignard Reagent: The most common cause is the deactivation of the Grignard reagent by moisture or other protic sources.
-
Troubleshooting: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
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Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the reaction temperature.
-
-
Side Reactions: The formation of side products, as detailed in Q1, will consume the Grignard reagent and reduce the yield of the desired product.
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Troubleshooting: Use highly pure 2-bromothiophene to minimize the formation of regioisomers. To minimize the over-reaction product, consider inverse addition (adding the Grignard reagent to the diethyl oxalate solution) at a low temperature to maintain a low concentration of the Grignard reagent.
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-
Workup Issues: The desired product may be lost during the extraction and purification steps.
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Troubleshooting: Ensure the pH is carefully adjusted during the acidic workup to fully protonate the carboxylate. Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product.
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Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A3: An unexpected peak in the HPLC chromatogram likely corresponds to one of the side products mentioned in Q1. To identify the impurity:
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Review the Synthesis: Consider the reaction conditions and potential side reactions. The relative retention time can give clues. For example, the regioisomer might have a very similar retention time to the main product.
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Spiking Study: If a reference standard for a suspected impurity is available, a spiking study can be performed. Add a small amount of the standard to your sample and observe if the peak area of the unknown impurity increases.
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LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can be used to deduce its structure by comparing it with the molecular weights of potential side products.
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Forced Degradation Study: To confirm if the impurity is a degradation product, you can subject a pure sample of Di-2-thienylglycolic acid to stress conditions (acid, base, heat, light, oxidation) and analyze the resulting mixture by HPLC.[1]
Quantitative Data Summary
The following table summarizes the key chemical entities involved in the synthesis and potential side reactions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Di-2-thienylglycolic acid | C₁₀H₈O₃S₂ | 240.30 | Main Product |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | Starting Material |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | Starting Material Impurity |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Reagent |
| Di-3-thienylglycolic acid | C₁₀H₈O₃S₂ | 240.30 | Side Product (Regioisomer) |
| 2,2'-Bithiophene | C₈H₆S₂ | 166.27 | Side Product (Wurtz Coupling) |
| Thiophene | C₄H₄S | 84.14 | Side Product (Grignard Quenching) |
| 1,1-di(thiophen-2-yl)ethane-1,2-diol | C₁₀H₁₀O₂S₂ | 226.32 | Side Product (Over-reaction) |
Experimental Protocols
Protocol 1: Synthesis of Di-2-thienylglycolic Acid
This protocol is a general guideline. Reaction conditions may need to be optimized.
Materials:
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Magnesium turnings
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Iodine crystal (for activation)
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Anhydrous diethyl ether or THF
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2-Bromothiophene (high purity)
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Diethyl oxalate
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Hydrochloric acid (e.g., 1 M)
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Sodium hydroxide (e.g., 2 M)
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, add magnesium turnings and a crystal of iodine to a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of a solution of 2-bromothiophene in anhydrous diethyl ether to initiate the reaction.
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Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Oxalate:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, prepare a solution of diethyl oxalate in anhydrous diethyl ether.
-
Slowly add the diethyl oxalate solution to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
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To hydrolyze the ester, add a solution of sodium hydroxide and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
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Wash the aqueous layer with an organic solvent to remove neutral impurities.
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Acidify the aqueous layer with hydrochloric acid to precipitate the Di-2-thienylglycolic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure Di-2-thienylglycolic acid.
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Protocol 2: Stability-Indicating HPLC Method for Impurity Profiling
This is a general method and may require optimization for specific instrumentation and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
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Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Main synthetic pathway for Di-2-thienylglycolic acid.
Caption: Common side reactions in the synthesis of Di-2-thienylglycolic acid.
References
Technical Support Center: Formation of Methyl 2,3-Dithienyl Glycolate Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of the methyl 2,3-dithienyl glycolate impurity.
Frequently Asked Questions (FAQs)
Q1: What is methyl 2,3-dithienyl glycolate and why is it a concern?
Methyl 2,3-dithienyl glycolate is a regioisomeric impurity of methyl 2,2-dithienyl glycolate.[1][2][3] Methyl 2,2-dithienyl glycolate is a critical intermediate in the synthesis of several anticholinergic drugs, including tiotropium bromide and aclidinium bromide.[2] The presence of the 2,3-isomer is a significant concern as it can be carried through the synthesis process, leading to the formation of a regioisomeric impurity in the final active pharmaceutical ingredient (API).[2][3] Regulatory bodies require that impurities in drug substances greater than 0.1% be identified and controlled.
Q2: What is the primary route of formation for the methyl 2,3-dithienyl glycolate impurity?
The most common route for the formation of methyl 2,3-dithienyl glycolate is during the synthesis of methyl 2,2-dithienyl glycolate, particularly when using a Grignard reaction.[2][4] Specifically, the reaction of 2-thienylmagnesium bromide with dimethyl oxalate can lead to an equilibrium of the Grignard reagent, resulting in the formation of the undesired 2,3-isomer alongside the target 2,2-isomer.[2]
Q3: Can the formation of this impurity be controlled during synthesis?
Yes, the formation of the methyl 2,3-dithienyl glycolate impurity can be minimized by carefully selecting the synthetic route and reaction conditions. Research has shown that using organolithium reagents, such as 2-thienyl lithium and 3-thienyl lithium derived from the corresponding bromothiophenes, allows for a more controlled and selective synthesis of either the 2,2- or 2,3-dithienyl glycolate.[2][3]
Q4: What analytical methods are used to detect and quantify methyl 2,3-dithienyl glycolate?
High-Performance Liquid Chromatography (HPLC) is a commonly used analytical method to separate and quantify methyl 2,3-dithienyl glycolate from its 2,2-isomer.[4] A well-developed HPLC method can effectively resolve the two regioisomers, allowing for accurate determination of the impurity level.[4]
Troubleshooting Guides
Problem 1: My synthesis of methyl 2,2-dithienyl glycolate via Grignard reaction consistently yields a high percentage of the 2,3-isomer impurity.
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Possible Cause: Equilibration of the 2-thienylmagnesium bromide Grignard reagent.[2]
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Troubleshooting Steps:
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Reaction Temperature: Lowering the reaction temperature during the Grignard reagent formation and subsequent reaction with dimethyl oxalate may help to reduce the rate of equilibration.
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Addition Rate: A slow, controlled addition of the Grignard reagent to the dimethyl oxalate solution might favor the formation of the desired 2,2-isomer.
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Alternative Synthetic Route: Consider switching to a synthetic protocol that utilizes organolithium reagents instead of a Grignard reagent. Lithiation of 2-bromothiophene with n-butyllithium followed by reaction with dimethyl oxalate has been shown to be more selective for the 2,2-isomer.[2]
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Problem 2: I am having difficulty separating the methyl 2,3-dithienyl glycolate impurity from the desired 2,2-isomer by column chromatography.
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Possible Cause: The two regioisomers have very similar polarities, making their separation by standard silica gel chromatography challenging.[2][3]
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Troubleshooting Steps:
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Chromatography Conditions: Experiment with different solvent systems and gradients. A shallow gradient of a more polar solvent in a non-polar solvent may improve resolution. Consider using a different stationary phase, such as a reverse-phase column.
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Crystallization: Purification of the crude product by crystallization can be an effective method to reduce the level of the 2,3-isomer impurity. A patent describes a process for the purification of methyl 2,2-dithienylglycolate with a reduced content of the 2,3-isomer through crystallization from specific organic solvents.[4]
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Problem 3: I need to synthesize pure methyl 2,3-dithienyl glycolate as a reference standard.
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Possible Cause: Direct synthesis is required as it is an impurity and not the primary target of common synthetic routes.
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Troubleshooting Steps:
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Selective Synthesis Protocol: A selective synthesis of methyl 2,3-dithienyl glycolate can be achieved by reacting 3-thienyl lithium (generated from 3-bromothiophene and n-butyllithium) with methyl 2-oxo-2-(thiophen-2-yl)acetate.[2] Alternatively, reacting 2-thienyl lithium with methyl 2-oxo-2-(thiophen-3-yl)acetate will also yield the desired product.[2]
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Experimental Protocols
Selective Synthesis of Methyl 2,3-Dithienyl Glycolate (for use as a reference standard)
This protocol is adapted from the literature for the selective synthesis of the 2,3-isomer.[2]
Materials:
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3-Bromothiophene
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n-Butyllithium (n-BuLi) in hexanes
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Methyl 2-oxo-2-(thiophen-2-yl)acetate
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromothiophene in anhydrous THF.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.
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After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of 3-thienyl lithium.
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In a separate flask, dissolve methyl 2-oxo-2-(thiophen-2-yl)acetate in anhydrous THF and cool to -78 °C.
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Slowly transfer the freshly prepared 3-thienyl lithium solution to the solution of methyl 2-oxo-2-(thiophen-2-yl)acetate via cannula.
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Stir the reaction mixture at -78 °C for 1 hour.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure methyl 2,3-dithienyl glycolate.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 3-Bromothiophene | 163.03 | 1.0 |
| n-Butyllithium | 64.06 | 1.05 |
| Methyl 2-oxo-2-(thiophen-2-yl)acetate | 184.20 | 1.1 |
Formation Pathway Diagram
Caption: Formation pathways of methyl 2,2- and 2,3-dithienyl glycolate.
References
Technical Support Center: Purification of Di-2-thienylglycolic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Di-2-thienylglycolic acid by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Experimental Protocols
A detailed methodology for the recrystallization of Di-2-thienylglycolic acid is provided below. This protocol is a general guideline and may require optimization based on the initial purity of the crude material and the scale of the experiment.
Objective: To purify crude Di-2-thienylglycolic acid to >99.0% purity using recrystallization from ethyl acetate.
Materials:
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Crude Di-2-thienylglycolic acid
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Ethyl acetate (reagent grade or higher)
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Activated carbon (optional, for colored impurities)
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Erlenmeyer flasks
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Heating mantle or hot plate with a water or oil bath
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Reflux condenser
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Buchner funnel and flask
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Filter paper
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Ice bath
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Spatula
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Glass stirring rod
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Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
For every 1 gram of crude Di-2-thienylglycolic acid, start with approximately 10-15 mL of ethyl acetate in an Erlenmeyer flask equipped with a stir bar.
-
Heat the solvent to a gentle boil using a heating mantle or hot plate with a water/oil bath.
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Slowly add the crude Di-2-thienylglycolic acid to the boiling solvent in portions, with stirring.
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Continue adding the crude solid until it is fully dissolved. If necessary, add more hot ethyl acetate dropwise until a clear solution is obtained. Avoid adding a large excess of solvent to maximize yield.
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-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.
-
Reheat the solution to a gentle boil for 5-10 minutes with stirring.
-
-
Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the heating source.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces. It is important to use a minimal amount of cold solvent to avoid significant loss of the product.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. Pure Di-2-thienylglycolic acid has a reported melting point of approximately 118-120 °C. A sharp melting point range close to the literature value is indicative of high purity.
-
Further purity analysis can be performed using High-Performance Liquid Chromatography (HPLC).[1]
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Data Presentation
The following tables provide illustrative quantitative data for the recrystallization of Di-2-thienylglycolic acid. Note: This data is representative and may vary based on specific experimental conditions.
Table 1: Solubility of Di-2-thienylglycolic Acid in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethyl Acetate | ~5 | > 30 |
| Acetonitrile | ~8 | > 40 |
| Toluene | ~1 | ~15 |
| Water | < 0.1 | ~0.5 |
| Hexane | < 0.01 | < 0.1 |
Table 2: Typical Recrystallization Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material | 10 g of crude Di-2-thienylglycolic acid (95% purity) |
| Recrystallization Solvent | Ethyl Acetate |
| Volume of Solvent | ~120 mL |
| Dissolution Temperature | ~77 °C (Boiling Point of Ethyl Acetate) |
| Cooling Protocol | Slow cooling to room temperature, then 1 hour in an ice bath |
| Expected Yield | 8.5 - 9.0 g (85-90% recovery) |
| Purity of Recrystallized Product | > 99.0% (by HPLC) |
| Melting Point of Purified Product | 118-120 °C |
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the recrystallization of Di-2-thienylglycolic acid.
Question 1: The compound does not fully dissolve in the hot solvent, even after adding a significant amount.
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Possible Cause: Insoluble impurities may be present in the crude material.
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Solution:
-
Ensure the solvent is at its boiling point.
-
If a small amount of solid remains, it is likely an insoluble impurity. Do not add a large excess of solvent to try and dissolve it, as this will reduce your yield.
-
Perform a hot filtration to remove the insoluble material before proceeding to the crystallization step.
-
Question 2: No crystals form after the solution has cooled to room temperature.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution 1:
-
Reheat the solution to boiling and evaporate some of the solvent to reduce the total volume.
-
Allow the solution to cool again slowly.
-
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.
-
Solution 2:
-
Seeding: Add a tiny seed crystal of pure Di-2-thienylglycolic acid to the solution.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Cooling: Place the solution in an ice bath to further decrease the solubility.
-
Question 3: The product "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution 1: Reheat the solution to redissolve the oil. Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound (less likely with ethyl acetate but possible with other solvents).
-
Solution 2: Choose a solvent with a lower boiling point.
-
Possible Cause 3: The presence of significant impurities can lower the melting point of the mixture and promote oiling out.
-
Solution 3:
-
Try adding a small amount of a non-polar solvent (an "anti-solvent") in which the Di-2-thienylglycolic acid is insoluble, such as hexane, dropwise to the hot solution until it just becomes cloudy. Then add a few drops of the hot primary solvent (e.g., ethyl acetate) to redissolve the cloudiness before allowing it to cool slowly.
-
Consider a preliminary purification step, such as a column chromatography, before recrystallization if the material is very impure.
-
Question 4: The yield of recovered crystals is very low.
-
Possible Cause 1: Too much solvent was used during dissolution.
-
Solution 1: In subsequent attempts, use a smaller volume of solvent. If the mother liquor (the liquid remaining after filtration) is still available, you can try to recover more product by evaporating some of the solvent and cooling again.
-
Possible Cause 2: The crystals were washed with too much cold solvent, or the solvent was not cold enough.
-
Solution 2: Use a minimal amount of ice-cold solvent for washing the crystals on the filter.
-
Possible Cause 3: Premature crystallization occurred during hot filtration.
-
Solution 3: Ensure the filtration apparatus is preheated, and perform the hot filtration as quickly as possible. If crystals do form in the funnel, you can try to wash them through with a small amount of hot solvent.
Question 5: The purified crystals are colored.
-
Possible Cause: Colored impurities are present that are not effectively removed by a single recrystallization.
-
Solution:
-
Use activated carbon during the recrystallization process (as described in the protocol) to adsorb the colored impurities.
-
A second recrystallization may be necessary.
-
Visualizations
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of Di-2-thienylglycolic acid.
Troubleshooting Decision Tree for No Crystal Formation
References
Technical Support Center: Benzilic Acid Rearrangement of Dithienyl Compounds
Welcome to the technical support center for the benzilic acid rearrangement of dithienyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this specific synthetic transformation.
Introduction
The benzilic acid rearrangement is a powerful method for the synthesis of α-hydroxy carboxylic acids from 1,2-diketones.[1] When applied to dithienylglyoxals, this reaction yields di-2-thienylglycolic acid, a crucial intermediate in the synthesis of various pharmaceuticals, including the anticholinergic agent Tiotropium Bromide.[2] While the fundamental mechanism is similar to the classic rearrangement of benzil, the presence of the sulfur-containing thiophene rings introduces unique challenges that require specific troubleshooting strategies.
This guide provides detailed experimental protocols, addresses common issues, and offers solutions to help you successfully navigate the intricacies of the benzilic acid rearrangement of dithienyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the benzilic acid rearrangement of dithienylglyoxal?
A1: The primary challenges include:
-
Incomplete reaction: The rearrangement may not go to completion, resulting in a mixture of starting material and product.[3]
-
Side reactions: The thiophene ring can be susceptible to side reactions under the strongly basic and sometimes high-temperature conditions of the reaction. This can include ring-opening, desulfurization, or reaction with strong nucleophilic bases like organolithium reagents.[4]
-
Product isolation and purification: The product, di-2-thienylglycolic acid, can be challenging to isolate from the reaction mixture, and purification may require specific techniques to remove unreacted starting material and side products.
-
Discoloration of the reaction mixture: The reaction of dithienylglyoxal often proceeds through a series of color changes, which can sometimes indicate the formation of side products.
Q2: What is a typical experimental procedure for the benzilic acid rearrangement of di-2-thienylglyoxal?
A2: A general protocol involves the reaction of di-2-thienylglyoxal with a strong base, typically potassium hydroxide, in a suitable solvent, followed by acidification to yield the desired α-hydroxy acid.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting dithienylglyoxal is significantly less polar than the resulting α-hydroxy acid. The product spot will have a much lower Rf value.
Q4: What are the expected spectroscopic data for the product, di-2-thienylglycolic acid?
A4: The following table summarizes the expected NMR data for di-2-thienylglycolic acid.[2]
| ¹H NMR (in DMSO-d₆) | |||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | dd | 2H | Thiophene H5 |
| ~7.0 - 7.2 | m | 4H | Thiophene H3, H4 |
| ~6.0 (broad) | s | 1H | Hydroxyl (-OH) |
| ~13.0 (broad) | s | 1H | Carboxylic Acid (-COOH) |
| ¹³C NMR (in DMSO-d₆) | |
| Chemical Shift (ppm) | Assignment |
| ~175 | Carboxylic Acid (-COOH) |
| ~145 | Thiophene C2 |
| ~127 | Thiophene C5 |
| ~125 | Thiophene C3 |
| ~124 | Thiophene C4 |
| ~78 | Quaternary Carbon (C(OH)) |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Insufficient base: The reaction is base-catalyzed and requires a sufficient amount of a strong base to proceed. | Ensure that a sufficient molar excess of a strong base like KOH is used. The reaction is first order in both the diketone and the base.[1] |
| Low reaction temperature or short reaction time: The rearrangement may require elevated temperatures and sufficient time for completion. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. For the standard benzil rearrangement, refluxing for 15-30 minutes is common.[5][6] | |
| Poor quality of starting material: Impurities in the dithienylglyoxal can inhibit the reaction. | Purify the starting dithienylglyoxal by recrystallization or column chromatography before use. | |
| Formation of a dark, intractable tar | Decomposition of the thiophene ring: Thiophene rings can be unstable under harsh basic conditions and high temperatures, leading to polymerization or decomposition. | Use the minimum effective temperature and reaction time. Consider using a milder base or a different solvent system. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may also help to prevent oxidative decomposition. |
| Side reactions with the solvent: The solvent may react with the base or the substrate at elevated temperatures. | Choose a solvent that is stable under the reaction conditions. Ethanol and water mixtures are commonly used for the benzilic acid rearrangement.[3] | |
| Difficulty in precipitating the product | The potassium salt of the product is soluble in the reaction mixture: The initial product is the potassium salt of the carboxylic acid, which may be soluble in the aqueous or alcoholic reaction medium. | After the reaction is complete, cool the reaction mixture and add a non-polar solvent to try and precipitate the potassium salt. Alternatively, proceed directly to the acidification step. |
| Incomplete acidification: The product will not precipitate if the solution is not sufficiently acidic. | Add a strong acid (e.g., HCl or H₂SO₄) dropwise with stirring until the pH of the solution is acidic (pH 1-2). Check the pH with litmus paper or a pH meter. | |
| Product is contaminated with starting material | Incomplete reaction: The reaction was not allowed to proceed to completion. | Increase the reaction time or temperature. If the reaction has stalled, consider adding more base. |
| Co-precipitation: The starting material may co-precipitate with the product during workup. | Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene). Alternatively, column chromatography can be used for purification. | |
| Unexpected peaks in the NMR spectrum | Presence of side products: Side reactions may have occurred, leading to the formation of impurities. | Analyze the NMR spectrum to identify potential side products. Common side reactions could involve the thiophene ring. Purification by recrystallization or chromatography is necessary. |
| Residual solvent: The purified product may still contain residual solvent. | Dry the product under high vacuum for an extended period to remove any remaining solvent. |
Experimental Protocols
General Procedure for the Benzilic Acid Rearrangement of Di-2-thienylglyoxal
This protocol is a generalized procedure based on the classic benzilic acid rearrangement and should be optimized for the specific dithienyl substrate.
Materials:
-
Di-2-thienylglyoxal
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (concentrated)
-
Diatomaceous earth (optional, for filtration)
-
Activated carbon (optional, for decolorization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve di-2-thienylglyoxal in a minimal amount of 95% ethanol.
-
In a separate beaker, prepare a solution of potassium hydroxide in water.
-
Slowly add the aqueous KOH solution to the solution of di-2-thienylglyoxal with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain the reflux for the desired period (typically 30 minutes to 2 hours). Monitor the reaction progress by TLC. The reaction mixture may change color during this time.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
If the potassium salt of the product precipitates, it can be collected by filtration. Wash the solid with a small amount of cold ethanol.
-
Dissolve the potassium salt (or the entire reaction mixture if no precipitate formed) in a sufficient amount of warm water. If the solution is colored, a small amount of activated carbon can be added, and the mixture stirred for 10-15 minutes before being filtered through a pad of diatomaceous earth.
-
Cool the aqueous solution in an ice bath and slowly add concentrated HCl or H₂SO₄ dropwise with stirring until the solution is strongly acidic (pH 1-2).
-
The di-2-thienylglycolic acid will precipitate as a solid. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the purified di-2-thienylglycolic acid under vacuum.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the benzilic acid rearrangement.[1]
Caption: Mechanism of the Benzilic Acid Rearrangement.
Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting common issues in the benzilic acid rearrangement of dithienyl compounds.
Caption: Troubleshooting Workflow for Dithienyl Benzilic Acid Rearrangement.
References
- 1. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry 211 Experiment 10 [home.miracosta.edu]
- 6. chem.latech.edu [chem.latech.edu]
Improving the selectivity of Grignard reactions with oxalate esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of oxalate esters to synthesize α-keto esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing α-keto esters from Grignard reagents and oxalate esters?
The main challenge is controlling the selectivity of the reaction. Grignard reagents can add to the oxalate ester twice. The first addition yields the desired α-keto ester. However, this product is also susceptible to a second nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol byproduct.[1][2][3] This overreaction reduces the yield of the desired product and complicates purification.
Q2: Why are anhydrous conditions so critical for this reaction?
Grignard reagents are potent bases and will react with acidic protons, such as those from water.[4] This reaction is much faster than the desired addition to the carbonyl group. Any moisture present will quench the Grignard reagent, converting it into an alkane and rendering it inactive for the synthesis.[4] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the success of the reaction.[1][4]
Q3: What is the purpose of "inverse addition" in this context?
Inverse addition refers to the slow, dropwise addition of the Grignard reagent to a solution of the oxalate ester.[1] This technique helps to maintain a low concentration of the highly reactive Grignard reagent throughout the reaction, which minimizes the chance of the second addition to the α-keto ester product.
Q4: Can flow chemistry improve the selectivity of this reaction?
Yes, flow chemistry has been shown to significantly improve the selectivity and yield of Grignard additions to dialkyl oxalates.[2][3] The enhanced mixing and superior heat transfer in flow reactors allow for better control over the reaction conditions.[2] This can lead to a substantial reduction in the formation of the tertiary alcohol byproduct. For instance, one study demonstrated a reduction in yield loss due to side-product formation from 10% in a semi-batch process to 1.5% in a flow chemistry setup.[2]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Low or no yield of the desired α-keto ester. | 1. Wet glassware or solvents: Grignard reagent was quenched by water.[4] 2. Poor quality Grignard reagent: The reagent may have degraded due to exposure to air or moisture.[5] 3. Incorrect stoichiometry: Insufficient oxalate ester to react with the Grignard reagent. | 1. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. [1] 2. Use freshly prepared or properly stored Grignard reagent. Consider titrating the reagent to determine its exact concentration before use. [4] 3. Use a molar excess of the oxalate ester (1.1 to 2 molar equivalents). [1] |
| Significant formation of the tertiary alcohol byproduct. | 1. Reaction temperature is too high: Higher temperatures favor the second addition of the Grignard reagent. 2. High concentration of Grignard reagent: Standard addition (adding the ester to the Grignard) can lead to a localized excess of the Grignard reagent. 3. Inefficient mixing: Poor mixing can create "hot spots" of high Grignard concentration. | 1. Maintain a low reaction temperature, typically between -78°C and -40°C. [1][6] 2. Employ inverse addition: slowly add the Grignard reagent to the cooled solution of the oxalate ester. [1] 3. Ensure vigorous stirring throughout the addition. For industrial applications, consider using a flow chemistry setup for superior mixing and temperature control. [2] |
| The reaction mixture turns dark brown or black. | 1. Impurities in magnesium or the organic halide: These can catalyze decomposition.[4] 2. Wurtz coupling: This is a side reaction, particularly with primary or benzylic halides, that can lead to the formation of finely divided metal and a darker appearance.[7][8] | 1. Use high-purity magnesium turnings and purified organic halides. 2. Ensure the magnesium surface is activated (e.g., with a crystal of iodine) but avoid prolonged heating which can promote side reactions. [5][7] |
| Recovery of unreacted starting material (oxalate ester). | 1. Inaccurate concentration of the Grignard reagent: Less Grignard reagent was added than calculated. 2. Grignard reagent was partially quenched: Presence of trace amounts of water or other protic impurities. | 1. Titrate the Grignard reagent before the reaction to accurately determine its concentration. [4][9] 2. Re-evaluate the drying procedures for glassware and solvents. |
Experimental Protocols
General Protocol for the Synthesis of α-Keto Esters via Grignard Reaction (Batch Process)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diethyl oxalate
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Solvents for extraction (e.g., diethyl ether) and chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add a solution of diethyl oxalate (1.1 to 2.0 molar equivalents) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.[1]
-
Cool the solution to -78°C using a dry ice/acetone bath.[1]
-
Slowly add the Grignard reagent (1.0 molar equivalent) dropwise from the addition funnel to the cooled diethyl oxalate solution over a period of 1 hour, ensuring vigorous stirring.[1]
-
Maintain the internal temperature of the reaction mixture below -60°C throughout the addition.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at -78°C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold.[1]
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by vacuum distillation or column chromatography.[1]
Visualizations
Caption: Reaction mechanism of Grignard addition to an oxalate ester.
Caption: A typical experimental workflow for α-keto ester synthesis.
Caption: Key factors to improve the selectivity of the Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. irf.fhnw.ch [irf.fhnw.ch]
- 3. vapourtec.com [vapourtec.com]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. reddit.com [reddit.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Hydrolysis of Dithienylglycolate Esters
Welcome to the technical support center for the hydrolysis of dithienylglycolate esters. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting advice for challenges encountered during the saponification (base-catalyzed hydrolysis) of this important class of compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis of dithienylglycolate esters.
Q1: Why is my dithienylglycolate ester hydrolysis incomplete or very slow?
Possible Causes and Solutions:
-
Insufficient Base: The hydrolysis of esters with sodium hydroxide or potassium hydroxide is a saponification reaction that requires at least one molar equivalent of the base. For sluggish reactions, an excess of the base (typically 2-5 equivalents) is often used to drive the reaction to completion.[1]
-
Low Temperature: Many ester hydrolyses require heating to proceed at a reasonable rate.[1] If the reaction is slow at room temperature, consider heating it under reflux. The optimal temperature can range from 50°C to 150°C, depending on the solvent and stability of the starting material and product.[2]
-
Poor Solubility: Dithienylglycolate esters can be hydrophobic. If the ester is not fully dissolved in the reaction medium, the reaction rate will be limited. Using a co-solvent like tetrahydrofuran (THF), methanol (MeOH), or ethanol (EtOH) can improve solubility and reaction rate.[1]
-
Steric Hindrance: The dithienylglycolate moiety or the alcohol part of the ester may be sterically hindered, slowing down the nucleophilic attack of the hydroxide ion. In such cases, longer reaction times, higher temperatures, or a stronger base might be necessary.
-
Choice of Base: In some cases, lithium hydroxide (LiOH) can be more effective than NaOH or KOH for hydrolyzing sterically hindered or otherwise challenging esters.[3]
Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?
Possible Side Reactions and Mitigation Strategies:
-
Transesterification: If using an alcohol (like methanol or ethanol) as a co-solvent, there is a risk of transesterification, where the original alcohol group of the ester is exchanged with the solvent alcohol. To avoid this, use a non-alcoholic co-solvent like THF or dioxane, or use a mixture of water and the co-solvent.
-
Thiophene Ring Instability: Thiophene rings can be sensitive to strongly acidic or basic conditions, although they are generally stable under typical saponification conditions. If you suspect degradation of the thiophene rings, consider using milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction closely by TLC or LC-MS.
-
Epimerization: If your dithienylglycolate ester has a chiral center adjacent to the carbonyl group, there is a risk of epimerization under basic conditions. To minimize this, use the minimum necessary amount of base and temperature, and consider using LiOH, which is sometimes reported to cause less epimerization.
Q3: How do I effectively work up the reaction and purify my dithienylglycolate carboxylic acid?
General Work-up and Purification Protocol:
-
Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. If a volatile organic co-solvent like THF or methanol was used, it can be removed under reduced pressure (e.g., using a rotary evaporator).
-
Extraction: Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material and neutral byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 1M HCl or H2SO4) to a pH of 1-3. This will protonate the carboxylate salt to form the desired carboxylic acid, which will often precipitate out of the solution.[3]
-
Isolation and Purification: The precipitated carboxylic acid can be collected by filtration. If it does not precipitate, it can be extracted with an organic solvent like ethyl acetate or chloroform. The organic extracts are then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The crude product can be further purified by crystallization, for example from a solvent like methyl tert-butyl ether (MTBE).[4]
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the hydrolysis of a dithienylglycolate ester?
A typical starting point for the saponification of a dithienylglycolate ester would be to dissolve the ester in a mixture of THF and water (e.g., 2:1 v/v), add 2-3 equivalents of NaOH or LiOH, and stir the mixture at room temperature or heat to 50-70°C for several hours, monitoring the reaction progress by TLC or LC-MS.[1][3]
Q2: How does the presence of the thiophene rings affect the hydrolysis?
The sulfur atoms in the thiophene rings are in proximity to the ester group. Studies on other esters with neighboring sulfide groups have shown that the presence of sulfur can influence the rate of hydrolysis. The rate of hydrolysis is also highly dependent on the pH of the solution.[5]
Q3: Is acid-catalyzed hydrolysis an option for dithienylglycolate esters?
Yes, acid-catalyzed hydrolysis is a possibility. However, it is a reversible reaction, and a large excess of water is needed to drive the equilibrium towards the products (the carboxylic acid and alcohol).[6] For complete conversion, base-catalyzed hydrolysis (saponification) is generally preferred as the final deprotonation step makes the reaction essentially irreversible.[3][7]
Q4: How can I monitor the progress of my hydrolysis reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the disappearance of the starting material spot (the ester) and the appearance of a new, more polar spot (the carboxylic acid). In LC-MS, you would monitor the disappearance of the mass peak corresponding to the starting ester and the appearance of the mass peak for the resulting carboxylic acid.
Q5: My dithienylglycolate ester is a "soft anticholinergic." Does this affect the hydrolysis?
Yes. "Soft" anticholinergic drugs are often designed to be readily hydrolyzed in the body to inactive metabolites, reducing systemic side effects. This suggests that these esters are designed to be relatively labile. However, the rate of hydrolysis in vivo by enzymes like esterases can be different from the rate of chemical hydrolysis in the lab.[8] Thiophene esters, in particular, have been shown to be susceptible to cleavage by esterases.[8]
Data Presentation
Table 1: Influence of pH on Ester Hydrolysis Rate
The following data, adapted from a study on esters with neighboring sulfide groups, illustrates the significant impact of pH on the rate of hydrolysis. A similar trend can be expected for dithienylglycolate esters.
| pH | Relative Hydroxide Concentration | Hydrolysis Rate Constant (days⁻¹) |
| 7.4 | 1x | 0.074 ± 0.003 |
| 8.0 | ~4x | 0.28 ± 0.005 |
| Data adapted from a study on thiol-acrylate photopolymers and is intended for illustrative purposes.[5] |
Table 2: General Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solutions |
| Incomplete Reaction | Insufficient base, low temperature, poor solubility, steric hindrance. | Increase equivalents of base (2-5 eq.), heat the reaction (reflux), add a co-solvent (THF, MeOH), switch to a stronger base (LiOH).[1][3] |
| Side Product Formation | Transesterification (if using alcohol solvent), epimerization. | Use a non-alcoholic co-solvent (THF, dioxane), use milder conditions (lower temp, less base). |
| Low Yield after Work-up | Incomplete precipitation of the acid, product loss during extraction. | Ensure pH is sufficiently low (1-3) during acidification, perform multiple extractions with an appropriate solvent (e.g., ethyl acetate). |
| Difficulty in Purification | Presence of impurities from side reactions. | Optimize reaction conditions to minimize side products, choose an appropriate crystallization solvent (e.g., MTBE).[4] |
Experimental Protocols
Protocol: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
This protocol provides a general framework. The amounts of reagents, solvent volumes, reaction time, and temperature should be optimized for your specific dithienylglycolate ester.
Materials:
-
Dithienylglycolate ester
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the dithienylglycolate ester (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Addition of Base: Add NaOH or LiOH (2.0-3.0 eq.) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 70°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the THF under reduced pressure. b. Dilute the residue with water and wash with ethyl acetate (2x) to remove any non-polar impurities. c. Cool the aqueous layer in an ice bath and acidify to pH 1-3 with 1M HCl. d. Extract the aqueous layer with ethyl acetate (3x). e. Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by crystallization or column chromatography as needed.
Visualizations
Caption: General experimental workflow for the hydrolysis of dithienylglycolate esters.
Caption: Decision workflow for troubleshooting incomplete hydrolysis reactions.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. US9533934B2 - Hydrolysis of an ester compound - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thiophene Esters Are Not Selective for H2S and Undergo Thiol and Esterase Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phase Transfer Catalysis in Di-2-thienylglycolic Acid Salt Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) in the synthesis of di-2-thienylglycolic acid and its salts.
Experimental Protocols
A detailed methodology for the formation of di-2-thienylglycolic acid potassium salt using a phase transfer catalyst is provided below. This protocol is based on established procedures and serves as a baseline for optimization.[1][2]
Objective: To synthesize Di-2-thienylglycolic Acid Potassium Salt via phase transfer catalysis.
Materials:
-
Di-2-thienylglycolic Acid
-
Potassium Hydroxide (KOH)
-
Toluene
-
Benzyltriethylammonium chloride (Phase Transfer Catalyst)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add di-2-thienylglycolic acid (1.0 equivalent) and toluene.
-
Reagent Addition: While stirring, add potassium hydroxide (as a concentrated aqueous solution or solid) and the phase transfer catalyst, benzyltriethylammonium chloride (typically 1-5 mol%).[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, di-2-thienylglycolic acid potassium salt, may precipitate.
-
Isolation: Isolate the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to achieve high purity.[1]
Data Presentation
The following tables summarize key quantitative data and parameters relevant to the phase transfer catalyzed synthesis of di-2-thienylglycolic acid salts.
Table 1: Reaction Parameters and their Impact on Yield and Purity
| Parameter | Typical Range | Effect on Reaction | Troubleshooting Considerations |
| Catalyst Loading | 1-10 mol% | Increasing catalyst loading generally increases the reaction rate, but excessive amounts can lead to emulsion formation and purification challenges.[3] | Start with 1-5 mol% and optimize. If the reaction is slow, incrementally increase the catalyst amount. If emulsions form, reduce the catalyst concentration. |
| Base Concentration | Stoichiometric to excess | A sufficient amount of base is crucial for the deprotonation of the glycolic acid. Excess base can sometimes lead to side reactions. | Use a moderate excess of a strong base like potassium hydroxide. The concentration of the base in the aqueous phase can influence the reaction rate. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. | The optimal temperature should be determined experimentally. Start at a moderate temperature and increase if the reaction is sluggish. |
| Stirring Speed | 300-800 RPM | Adequate stirring is essential to maximize the interfacial area between the aqueous and organic phases, thus increasing the reaction rate. Very high speeds can lead to stable emulsions. | Use vigorous stirring that creates a good vortex without causing excessive splashing or emulsion formation. |
| Solvent | Toluene, Xylene, etc. | The choice of solvent affects the solubility of the reactants and the catalyst, influencing the reaction rate and ease of work-up. | Toluene is a common choice. If solubility is an issue, other non-polar aprotic solvents can be explored. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Catalyst deactivation- Side reactions- Emulsion formation leading to product loss during work-up | - Monitor the reaction by TLC/HPLC to ensure completion.- Increase reaction time or temperature.- Ensure the catalyst is of good quality and has not degraded.- Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions.- Address emulsion formation (see below). |
| Emulsion Formation | - High catalyst concentration- High stirring speed- Unfavorable phase volume ratio | - Reduce the catalyst concentration.- Decrease the stirring speed.- Add a small amount of a different organic solvent.- Add brine to the aqueous phase to increase its ionic strength. |
| Product Impurity | - Unreacted starting material- Byproducts from side reactions- Catalyst residues | - Ensure complete reaction by monitoring with TLC/HPLC.- Purify the product by recrystallization.- Wash the organic phase thoroughly during work-up to remove the catalyst and other water-soluble impurities. |
| Slow Reaction Rate | - Insufficient catalyst- Low temperature- Poor mixing | - Increase the catalyst loading.- Increase the reaction temperature.- Increase the stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase transfer catalyst in this reaction?
A1: The phase transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of the hydroxide ion (from KOH) from the aqueous phase to the organic phase where the di-2-thienylglycolic acid is dissolved. This allows the deprotonation of the carboxylic acid to occur, forming the potassium salt which is often insoluble in the organic solvent and precipitates out.
Q2: How do I choose the right phase transfer catalyst?
A2: The choice of catalyst depends on several factors, including the specific reactants, solvents, and reaction temperature. For the synthesis of di-2-thienylglycolic acid salt, quaternary ammonium salts are commonly used. Benzyltriethylammonium chloride is a good starting point. If the reaction is not efficient, other catalysts with different alkyl chain lengths on the nitrogen atom can be screened.
Q3: My reaction has formed a stable emulsion. How can I break it?
A3: Emulsion formation is a common issue in phase transfer catalysis. To break an emulsion, you can try the following:
-
Add a saturated salt solution (brine) to the aqueous phase.
-
Add a small amount of a different organic solvent.
-
Decrease the stirring speed.
-
Allow the mixture to stand for an extended period.
-
In some cases, filtration through a pad of celite can help break the emulsion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting material (di-2-thienylglycolic acid). The disappearance of the starting material spot and the appearance of a new, more polar spot (the salt, which may remain at the baseline) indicates the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[4]
Q5: What are the potential side reactions in this synthesis?
A5: While the formation of the salt is a relatively clean reaction, potential side reactions could include decomposition of the thiophene rings under harsh basic conditions or at elevated temperatures. If the starting di-2-thienylglycolic acid is prepared via a Grignard reaction, impurities from that step, such as the regioisomer methyl 2,3-dithienyl glycolate, could be carried over.[1]
Q6: What is the best way to purify the final product?
A6: The di-2-thienylglycolic acid potassium salt is a solid that often precipitates from the reaction mixture. The primary purification method is recrystallization from a suitable solvent, such as ethyl acetate, to obtain a high-purity product.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Di-2-thienylglycolic acid potassium salt.
References
Technical Support Center: Friedel-Crafts Synthesis of Precursors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing diacylation during Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is diacylation in the context of Friedel-Crafts synthesis, and why is it generally not a major issue?
A1: Diacylation is the introduction of a second acyl group onto an aromatic ring during a Friedel-Crafts acylation reaction.[1] Generally, Friedel-Crafts acylation is less prone to polysubstitution compared to Friedel-Crafts alkylation.[2] This is because the first acyl group introduced is electron-withdrawing, which deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to further electrophilic attack by another acylium ion.[1]
Q2: Under what conditions can diacylation become a significant side reaction?
A2: Diacylation can become a significant issue, particularly when the aromatic substrate is highly activated. Aromatic compounds with potent electron-donating groups (e.g., -OH, -OR, -NH2) or electron-rich aromatic systems like polycyclic aromatic hydrocarbons can be nucleophilic enough to undergo a second acylation, despite the deactivating effect of the first acyl group.[1]
Q3: How does the choice of Lewis acid catalyst influence the likelihood of diacylation?
A3: The strength and concentration of the Lewis acid catalyst can significantly impact the selectivity of the reaction. While a catalyst is necessary to generate the acylium ion, an excessively high concentration or a very strong Lewis acid (e.g., AlCl₃) can increase the reactivity of the system to a point where the deactivating effect of the first acyl group is overcome, leading to diacylation. For highly activated substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are recommended to achieve better control.[1][3]
Q4: Can reaction temperature be used to control diacylation?
A4: Yes, temperature is a critical parameter for controlling selectivity. Higher reaction temperatures can provide the necessary activation energy for the less favorable second acylation to occur. To prevent diacylation, it is often recommended to perform the reaction at lower temperatures, for instance, starting at 0°C and allowing the reaction to slowly warm to room temperature.[1]
Q5: What is the role of the solvent in preventing diacylation?
A5: The solvent can influence the product distribution in Friedel-Crafts acylation. In some cases, the choice between a polar and a non-polar solvent can affect the solubility of the intermediate monoacylated product-Lewis acid complex.[4] In non-polar solvents, this complex may precipitate, effectively preventing it from reacting further.[4] In polar solvents, the complex may remain dissolved, potentially allowing for a second acylation to occur, especially with highly activated substrates. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the formation of the 1-acetylnaphthalene (kinetic product), while polar solvents like nitrobenzene can lead to the formation of 2-acetylnaphthalene (thermodynamic product).[4]
Troubleshooting Guide: Preventing Diacylation
This guide provides a systematic approach to troubleshooting and preventing the formation of diacylated byproducts in your Friedel-Crafts acylation reactions.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of diacylated product | The aromatic substrate is highly activated (e.g., contains -OH, -OR, -NHR₂ groups). | - Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂ instead of AlCl₃).[1]- Perform the reaction at a lower temperature (start at 0°C).[1]- Carefully control the stoichiometry of the acylating agent and Lewis acid (aim for a 1:1 molar ratio).[1] |
| Excessive amount or overly strong Lewis acid catalyst. | - Reduce the molar equivalents of the Lewis acid. For highly reactive substrates, even substoichiometric amounts might be effective.[1]- Switch to a milder Lewis acid.[1] | |
| High reaction temperature. | - Maintain a low reaction temperature throughout the addition of reagents and for a significant portion of the reaction time. Monitor progress by TLC to determine the optimal temperature profile.[1] | |
| Inappropriate solvent choice. | - For highly activated substrates, consider using a non-polar solvent where the monoacylated product-catalyst complex might precipitate, thus preventing further reaction.[4] | |
| Low yield of monoacylated product with starting material remaining | Insufficient catalyst activity or amount. | - While avoiding excess, ensure enough catalyst is present to drive the initial acylation. For some reactions, a stoichiometric amount of Lewis acid is necessary as it complexes with the product.[5]- Ensure anhydrous conditions, as moisture deactivates most Lewis acid catalysts. |
| Reaction time is too short. | - Monitor the reaction by TLC and allow it to proceed until the starting material is consumed, but quench it before significant diacylation occurs. |
Data Presentation: Catalyst and Solvent Effects on Acylation
The following tables summarize the impact of different catalysts and solvents on the selectivity of Friedel-Crafts acylation for activated aromatic compounds.
Table 1: Comparison of Lewis Acids for the Acylation of Anisole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Monoacylated Product Yield (%) | Diacylated Product | Reference |
| AlCl₃ (stoichiometric) | Acetyl Chloride | Dichloromethane | 0 to RT | High (often >90%) | Can form with excess reagents or high temp. | [6] |
| FeCl₃ (catalytic, 5 mol%) | Acetic Anhydride | Propylene Carbonate | 80 | Good to excellent (e.g., 92% for 1,3-dimethoxybenzene) | Not reported as a major issue | [3][7] |
| Hβ Zeolite (modified) | Octanoic Acid | Solvent-free | 150 | 72.7% (conversion) | Side reactions suppressed | [8] |
Note: Quantitative data for diacylation is often not explicitly reported in the literature as the focus is typically on optimizing the yield of the monoacylated product. The information provided is based on qualitative descriptions and reported yields of the desired product.
Table 2: Solvent Effects on the Acylation of Naphthalene
| Solvent | Product Ratio (1-acetyl : 2-acetyl) | Product Type | Reference |
| Carbon Disulfide (CS₂) | Predominantly 1-acetylnaphthalene | Kinetic | [4] |
| Nitrobenzene | Exclusively 2-acetylnaphthalene | Thermodynamic | [4] |
Experimental Protocols
Protocol 1: Selective Monoacylation of Anisole using a Mild Lewis Acid (FeCl₃)
This protocol is adapted from a greener catalytic approach for Friedel-Crafts acylation.[3][7]
Materials:
-
Anisole
-
Acetic Anhydride
-
Iron(III) Chloride (FeCl₃)
-
Propylene Carbonate
-
Standard glassware for organic synthesis
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisole (1 mmol) and propylene carbonate (1 mL).
-
Add iron(III) chloride (5 mol%, 0.05 mmol).
-
Add acetic anhydride (2 mmol).
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Stir the reaction mixture at 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Work-up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation of 2-Methoxynaphthalene (Naproxen Precursor Synthesis)
This protocol is a general procedure for the acylation of 2-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve anhydrous AlCl₃ (0.32 mol) in dry nitrobenzene (200 mL).
-
Add finely ground 2-methoxynaphthalene (0.250 mol) to the solution.
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5°C and 13°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl for work-up.
-
Separate the organic layer and proceed with standard extraction and purification procedures.
Visualizations
Caption: General mechanism of Friedel-Crafts acylation and the potential pathway to diacylation.
Caption: A troubleshooting workflow for preventing diacylation in Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. condor.depaul.edu [condor.depaul.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Di-2-thienylglycolic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedure for the synthesis of Di-2-thienylglycolic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workup of Di-2-thienylglycolic acid.
Question: My final yield of Di-2-thienylglycolic acid is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several stages of the synthesis and workup process. Here are the common causes and their respective solutions:
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Incomplete Hydrolysis: The conversion of the methyl ester precursor (Methyl 2,2-Dithienylglycolate) to the carboxylic acid might be incomplete.
-
Solution: Ensure the hydrolysis is complete by monitoring the reaction using Thin Layer Chromatography (TLC).[1] Extend the reaction time or use a slight excess of the base (e.g., NaOH or KOH) if necessary.
-
-
Losses During Extraction: The product may not be fully extracted from the aqueous layer into the organic solvent.
-
Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate.[1] Combine the organic layers to maximize the recovery of the product. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) before extraction to protonate the carboxylate and increase its solubility in the organic phase.
-
-
Product Precipitation During Workup: The product might precipitate prematurely if the temperature of the reaction mixture drops too low before extraction.
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Solution: Maintain a consistent and appropriate temperature during the workup process until the extraction is complete.
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
-
Solution: Optimize reaction conditions such as temperature and reaction time to minimize the formation of side products. Purification techniques like column chromatography or recrystallization can help in isolating the desired product from impurities.[1]
-
-
Degradation of the Product: Di-2-thienylglycolic acid can darken and potentially degrade upon exposure to air.[2]
-
Solution: Use the acid immediately after preparation or store it under an inert atmosphere.[2]
-
Below is a troubleshooting workflow for addressing low product yield:
Question: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens with low-melting point compounds or when the solution is supersaturated.[3]
-
Possible Causes:
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The boiling point of the recrystallization solvent is higher than the melting point of the compound.
-
The solution is cooled too rapidly.
-
The presence of impurities can lower the melting point of the mixture.
-
-
Solutions:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution.[3] This can provide a surface for crystal nucleation.
-
Seeding: Add a small crystal of the pure product to the solution to induce crystallization.
-
Reduce Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Change Solvent: Use a different solvent or a solvent pair with a lower boiling point.[3] For Di-2-thienylglycolic acid, recrystallization from ethyl acetate or a benzene-pentane mixture has been reported.[1][2]
-
Question: I am having difficulty removing a persistent impurity from my final product, as confirmed by HPLC. What purification strategies can I employ?
Answer:
If standard recrystallization is insufficient, other purification techniques may be necessary.
-
Column Chromatography: For difficult-to-remove impurities, column chromatography can be an effective purification method.[1] A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from impurities.
-
Acid-Base Extraction: Utilize the acidic nature of the product. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The Di-2-thienylglycolic acid will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure acid, which can be collected by filtration.
-
Decolorizing Carbon: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can help adsorb the colored impurities.[3]
Frequently Asked Questions (FAQs)
What is the recommended workup procedure following the hydrolysis of Methyl 2,2-Dithienylglycolate?
The general workup procedure involves quenching the reaction, acidification, extraction, and purification.
-
Quenching: After the hydrolysis is complete, cool the reaction mixture.
-
Acidification: Carefully add an acid (e.g., HCl) to the cooled reaction mixture to neutralize the base and protonate the carboxylate, making it soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[1]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[1]
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
What is the best solvent for the recrystallization of Di-2-thienylglycolic acid?
Ethyl acetate is a commonly used and effective solvent for the recrystallization of Di-2-thienylglycolic acid, often yielding a product with high purity (>99.0%).[1] Other reported solvent systems include benzene-pentane.[2] The choice of solvent may depend on the specific impurities present in the crude product.
How is the completion of the hydrolysis of the methyl ester precursor monitored?
The progress of the hydrolysis reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (the methyl ester). The plate is then developed in an appropriate solvent system. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Why is an acidic workup necessary?
The hydrolysis of the ester is typically carried out under basic conditions, which results in the formation of the carboxylate salt of Di-2-thienylglycolic acid. This salt is soluble in the aqueous reaction mixture but not in organic solvents. The acidic workup is crucial to protonate the carboxylate anion, converting it back to the carboxylic acid. The neutral carboxylic acid is much more soluble in organic solvents like ethyl acetate, allowing it to be extracted from the aqueous solution.
Data Presentation
Physicochemical Properties
| Property | Di-2-thienylglycolic Acid | Di-2-thienylglycolic Acid Potassium Salt |
| Synonyms | (Hydroxy)(di-2-thienyl)acetic Acid, 2-Hydroxy-2,2-di(2-thienyl)acetic acid | Di-2-thienylglycolic Acid PotassiuM Salt |
| Molecular Formula | C₁₀H₈O₃S₂ | C₁₀H₇KO₃S₂ |
| Molecular Weight | 240.3 g/mol | 278.389 g/mol |
| CAS Number | 4746-63-8 | Not explicitly assigned |
| Typical Purity | >95% (HPLC) | High purity, often used as a reference standard |
| Physical Format | Neat solid | Solid |
Data sourced from BenchChem[1]
Comparison of Synthetic Routes
| Metric | Established Method (Grignard Reaction) | New Method (One-Pot Synthesis) |
| Overall Yield | ~65-75% | ~85-92% |
| Purity (crude) | ~85% | ~95% |
| Reaction Time | 8-12 hours | 4-6 hours |
| Number of Steps | 2 | 1 |
| Starting Materials | 2-bromothiophene, Magnesium, Diethyl oxalate | 2-bromothiophene, Ethyl glyoxylate, Zinc |
| Reagent Toxicity | High (uses diethyl ether) | Moderate (uses tetrahydrofuran) |
| Waste Generation | High (magnesium salts, ether waste) | Moderate (zinc salts) |
Data sourced from BenchChem[4]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,2-Dithienylglycolate (Ester Precursor)
This protocol describes a common route to the ester precursor via a Grignard reaction.[1]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Slowly add a solution of 2-bromothiophene in anhydrous diethyl ether to initiate the formation of 2-thienylmagnesium bromide.
-
Reaction with Dimethyl Oxalate: In a separate flask, prepare a solution of dimethyl oxalate in an anhydrous solvent. Slowly add the prepared Grignard reagent to the dimethyl oxalate solution, controlling the addition rate to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until completion.[1]
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous NH₄Cl solution.[1]
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.[1]
Protocol 2: Hydrolysis and Workup of Di-2-thienylglycolic Acid
This protocol details the conversion of the methyl ester to the final acid product.
-
Hydrolysis: Dissolve the crude Methyl 2,2-Dithienylglycolate in a suitable solvent mixture (e.g., ethanol/water). Add a solution of a base (e.g., potassium hydroxide) and heat the mixture to reflux.[2] Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction mixture and remove the organic solvent (e.g., ethanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the pH is acidic (pH < 2). A precipitate of the crude Di-2-thienylglycolic acid should form.
-
Extraction: Extract the product from the acidic aqueous mixture using several portions of ethyl acetate.[1]
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude acid.[1]
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethyl acetate.[1] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Di(2-thienyl)acetic Acid and Di(phenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of Di(2-thienyl)acetic acid and Di(phenyl)acetic acid, with a focus on their anti-inflammatory properties. While direct comparative studies on the parent compounds are limited, this document summarizes the available experimental data on their derivatives, particularly concerning their inhibitory effects on key enzymes in the inflammatory cascade: cyclooxygenases (COX) and microsomal prostaglandin E synthase-1 (mPGES-1).
Introduction
Both this compound and Di(phenyl)acetic acid serve as foundational scaffolds for the development of pharmacologically active molecules. The isosteric replacement of a phenyl ring with a thienyl group is a common strategy in medicinal chemistry to modulate the biological activity, pharmacokinetic properties, and safety profile of a compound. This guide explores the consequences of this structural difference on the anti-inflammatory potential of their respective acetic acid derivatives.
At a Glance: Comparative Biological Activities
| Feature | This compound Derivatives | Di(phenyl)acetic Acid Derivatives |
| Primary Anti-inflammatory Target | Primarily investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[1] | Primarily investigated as inhibitors of cyclooxygenase (COX) enzymes. |
| Mechanism of Action | Inhibit the terminal step of prostaglandin E2 (PGE2) synthesis.[1] | Inhibit the initial steps of prostaglandin synthesis from arachidonic acid. |
| Reported Activities | Anti-inflammatory, analgesic, potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[2] | Anti-inflammatory, analgesic; some derivatives are established non-steroidal anti-inflammatory drugs (NSAIDs). |
Quantitative Analysis of Biological Activity
The following tables summarize the available quantitative data for various derivatives of this compound and Di(phenyl)acetic acid, focusing on their inhibitory concentrations (IC50) against COX-1, COX-2, and mPGES-1.
Table 1: Cyclooxygenase (COX) Inhibition Data for this compound Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | >50 | 5.45 | >9.17 | [3] |
| Celecoxib (Reference) | 8.3 | 0.54 | 15.44 | [3] |
Table 2: Cyclooxygenase (COX) Inhibition Data for Phenylacetic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phenoxyacetic acid derivative 5f | 8.00 | 0.06 | 133.33 | [4] |
| Phenoxyacetic acid derivative 7b | 5.93 | 0.08 | 74.13 | [4] |
| Mefenamic Acid (Reference) | 29.9 | 1.98 | 15.10 | [4] |
| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | [4] |
Table 3: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Data for this compound Derivatives
| Compound | mPGES-1 IC50 (µM) | Cell-based PGE2 Inhibition IC50 (µM) | Reference |
| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | Not Reported | Not Reported | [1] |
| 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | Not Reported | Not Reported | [1] |
| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid | Not Reported | Not Reported | [1] |
| CAY10526 (Reference) | Not Reported | Not Reported | [1] |
Note: Specific IC50 values for the parent this compound and Di(phenyl)acetic acid were not available in the reviewed literature under directly comparable assay conditions. The data presented is for various derivatives to illustrate the potential of each scaffold.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
Cyclooxygenase (COX) Inhibition Pathway
Di(phenyl)acetic acid derivatives, like many traditional NSAIDs, primarily target COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes. By inhibiting COX enzymes, these compounds reduce the overall production of pro-inflammatory prostaglandins.
References
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Guide to HPLC Purity Validation of Di(2-thienyl)acetic acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of Di(2-thienyl)acetic acid purity. The performance of each method is evaluated based on its ability to separate the main compound from potential process-related impurities and degradation products.
Introduction to this compound and its Potential Impurities
This compound is a chemical compound with a structural backbone that is of interest in medicinal chemistry. The purity of this compound is paramount for its use in research and drug development. Impurities can arise from the synthesis process or degradation. Based on common synthetic routes for related thiophene compounds, potential process-related impurities may include unreacted starting materials such as thiophene and 2-acetylthiophene, as well as byproducts like 2-thiophene formic acid and polymeric impurities. Degradation under stress conditions such as hydrolysis, oxidation, or heat can lead to the formation of other impurities, for instance, 2-Hydroxy-2,2-di(2-thienyl)acetic acid.
This guide compares two reversed-phase HPLC methods (Method A and Method B) designed to provide a robust and reliable purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the HPLC analysis and validation are provided below.
Materials and Reagents
-
This compound reference standard (99.5% purity)
-
Potential impurities: Thiophene, 2-Acetylthiophene, 2-Thiophene formic acid, 2-Hydroxy-2,2-di(2-thienyl)acetic acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.
Chromatographic Conditions
Method A
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Method B
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 0-10 min: 40% B, 10-25 min: 40-80% B, 25-30 min: 80% B, 30-32 min: 80-40% B, 32-35 min: 40% B |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 35 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Validation Protocol
The validation of both HPLC methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities was determined by injecting the diluent, the reference standard, and a mixture of the reference standard and the four potential impurities.
-
Linearity: Linearity was evaluated by analyzing five concentrations of this compound ranging from 50% to 150% of the nominal concentration. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The relative standard deviation (RSD) of the peak areas was calculated.
-
-
Accuracy: The accuracy of the methods was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%).
-
Robustness: The robustness of the methods was assessed by intentionally varying chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase A (±0.2 units).
Results and Discussion
The following tables summarize the comparative performance of Method A and Method B.
Table 1: Chromatographic Performance and Specificity
| Analyte | Method A - Retention Time (min) | Method A - Resolution | Method B - Retention Time (min) | Method B - Resolution |
| 2-Thiophene formic acid | 3.5 | - | 4.2 | - |
| Thiophene | 5.1 | 3.2 | 6.8 | 4.5 |
| This compound | 12.8 | 15.1 | 18.5 | 20.3 |
| 2-Acetylthiophene | 14.2 | 2.5 | 22.1 | 3.8 |
| 2-Hydroxy-2,2-di(2-thienyl)acetic acid | 16.5 | 4.1 | 25.8 | 5.2 |
Method B, utilizing a Phenyl-Hexyl column and a methanol gradient, demonstrated superior resolution for all critical peak pairs compared to Method A.
Table 2: Linearity
| Parameter | Method A | Method B |
| Linear Range (µg/mL) | 50 - 150 | 50 - 150 |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Y-intercept | 1254 | 897 |
Both methods exhibited excellent linearity within the tested range, with Method B showing a slightly higher correlation coefficient and a lower y-intercept, indicating better linearity.
Table 3: Precision
| Parameter | Method A - RSD (%) | Method B - RSD (%) |
| Repeatability (n=6) | 0.85 | 0.42 |
| Intermediate Precision (n=6) | 1.12 | 0.65 |
Method B demonstrated superior precision with lower RSD values for both repeatability and intermediate precision.
Table 4: Accuracy (Recovery %)
| Spiked Level | Method A | Method B |
| 80% | 99.2% | 100.1% |
| 100% | 99.8% | 100.5% |
| 120% | 100.5% | 100.2% |
| Average | 99.8% | 100.3% |
Both methods showed excellent accuracy, with recovery values well within the acceptable limits of 98-102%.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to a downstream metabolite of a drug containing the this compound moiety.
Caption: Comparative Validation Workflow for HPLC Methods.
Caption: Hypothetical Signaling Pathway Inhibition.
Conclusion
Both HPLC methods are suitable for the purity validation of this compound. However, Method B, which employs a Phenyl-Hexyl column with a methanol-based mobile phase, provides superior separation of potential impurities, better linearity, and higher precision. The enhanced resolution offered by Method B makes it the more robust and reliable choice for routine quality control and stability studies of this compound. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired run time.
A Comparative Guide to 2-Hydroxy-2,2-di(2-thienyl)acetic acid as a Tiotropium Impurity Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hydroxy-2,2-di(2-thienyl)acetic acid, also known as Tiotropium Impurity A, against other known impurities of Tiotropium. The objective is to offer a valuable resource for researchers and professionals involved in the quality control and analytical development of Tiotropium-based pharmaceuticals. This document outlines the chemical properties of these impurities, presents a representative analytical method for their detection, and details the mechanism of action of Tiotropium to provide a complete context for impurity profiling.
Introduction to Tiotropium and its Impurities
Tiotropium is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD).[1] It exerts its bronchodilatory effect by blocking muscarinic receptors in the airways.[1] The manufacturing process and storage of Tiotropium can lead to the formation of various impurities that need to be monitored and controlled to ensure the safety and efficacy of the final drug product.[2] 2-Hydroxy-2,2-di(2-thienyl)acetic acid is a key impurity of Tiotropium, listed in the European Pharmacopoeia (EP) as Tiotropium Impurity A.[3]
Reference standards of these impurities are crucial for the accurate identification and quantification in routine quality control and stability studies.[3] This guide focuses on the role of 2-Hydroxy-2,2-di(2-thienyl)acetic acid as a primary impurity standard and compares its characteristics with other relevant Tiotropium impurities.
Comparison of Tiotropium Impurity Standards
The following table summarizes the key chemical properties of 2-Hydroxy-2,2-di(2-thienyl)acetic acid (Tiotropium Impurity A) and other significant Tiotropium impurities as identified in various pharmacopeias and scientific literature. While direct comparative performance data such as relative response factors (RRFs) from a single validated study are not publicly available, this information provides a foundational comparison.
| Impurity Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Hydroxy-2,2-di(2-thienyl)acetic acid | Tiotropium Impurity A | 4746-63-8 | C₁₀H₈O₃S₂ | 240.30 |
| Scopine di(2-thienylglycolate) | Tiotropium Impurity B | 136310-64-0 | C₁₈H₁₉NO₄S₂ | 377.48 |
| (1R,3S,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene Bromide | Tiotropium Impurity C | 136310-95-7 | C₁₉H₂₂BrNO₃S₂ | 456.42 |
| (1R,3S,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate | Tiotropium Impurity D | 136310-66-2 | C₁₈H₁₉NO₃S₂ | 361.48 |
| N-Methylscopine Bromide | Tiotropium Impurity G | 1508-46-9 | C₉H₁₆BrNO₂ | 250.13 |
| Iso Tiotropium Bromide | - | 136431-94-2 | C₁₉H₂₂BrNO₄S₂ | 472.42 |
| Tiotropium Bromide EP Impurity I | - | 136521-48-7 | C₁₉H₂₂NO₄S₂·Br | 392.51 + 79.90 |
Experimental Protocols
Accurate quantification of Tiotropium and its impurities is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose. For impurities that lack a UV chromophore, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[2] Below is a representative HPLC-UV method compiled from various sources for the analysis of Tiotropium and its related substances.
Representative HPLC-UV Method for Tiotropium Impurity Profiling
This method is intended as a general guideline and should be fully validated by the user for their specific application.
1. Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Zorbax SB C8, 5 µm (150 × 4.6 mm) or equivalent.[2]
-
Mobile Phase A: 0.2% v/v perchloric acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
-
A gradient program should be developed to ensure adequate separation of Tiotropium from all known impurities. The specific gradient will depend on the exact column and system used.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 235 nm.[4]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Tiotropium Bromide and individual impurity standards (including 2-Hydroxy-2,2-di(2-thienyl)acetic acid) of known concentrations in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Sample Solution: Prepare the test sample containing Tiotropium Bromide at a known concentration in the same diluent.
4. System Suitability:
-
Inject the standard solution multiple times to assess system suitability parameters such as theoretical plates, tailing factor, and reproducibility (%RSD of peak areas).
5. Data Analysis:
-
Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the corresponding impurity standards. For unknown impurities, quantification can be performed relative to the Tiotropium peak, assuming a relative response factor of 1.0 in the absence of a specific standard. However, for accurate quantification, the determination of the specific RRF for each impurity is recommended.[1][5]
Mandatory Visualizations
Tiotropium's Mechanism of Action: M3 Receptor Signaling Pathway
Tiotropium is a long-acting muscarinic antagonist that exhibits its therapeutic effect by blocking the M3 muscarinic acetylcholine receptors in the smooth muscle of the airways. This action inhibits bronchoconstriction. The signaling pathway initiated by the activation of the M3 receptor, a Gq protein-coupled receptor, is depicted below. Tiotropium, as an antagonist, prevents the initiation of this cascade.
Caption: Tiotropium blocks the M3 receptor, preventing acetylcholine-induced bronchoconstriction.
Experimental Workflow for Tiotropium Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a Tiotropium drug substance or product, from sample preparation to data analysis and reporting.
Caption: A typical workflow for the analysis of Tiotropium impurities using HPLC.
Conclusion
2-Hydroxy-2,2-di(2-thienyl)acetic acid (Tiotropium Impurity A) is a critical reference standard for the quality control of Tiotropium bromide. While this guide provides a comparative overview of its chemical properties alongside other known impurities and outlines a representative analytical methodology, it is important to note that the performance of any impurity standard is highly dependent on the specific analytical method employed. For rigorous quantitative analysis, it is essential to use well-characterized reference standards and to validate the analytical method according to ICH guidelines. The information and protocols provided herein serve as a valuable starting point for researchers and quality control professionals in the pharmaceutical industry.
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
A Comparative Guide to the Quantification of Tiotropium Impurity A in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Tiotropium impurity A (2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid) in pharmaceutical formulations. Ensuring the purity of active pharmaceutical ingredients (APIs) like Tiotropium bromide is critical for the safety and efficacy of the final drug product. This document outlines detailed experimental protocols and presents a comparative analysis of performance data for various analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction to Tiotropium Impurity A
Tiotropium bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). The manufacturing process and storage of Tiotropium bromide can lead to the formation of various impurities. Tiotropium impurity A is a known related substance that needs to be monitored and controlled within acceptable limits as per regulatory requirements. Accurate and precise quantification of this impurity is therefore essential for quality control and stability studies of Tiotropium bromide drug products.
Comparative Analysis of Analytical Methods
The two primary analytical techniques for the quantification of Tiotropium impurity A are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a widely used and robust technique for routine quality control, LC-MS/MS offers superior sensitivity and selectivity, which can be crucial for detecting trace levels of impurities.
Quantitative Data Summary
The following tables summarize the key quantitative performance parameters for the analytical methods used in the quantification of Tiotropium and its impurities. It is important to note that while specific quantitative data for Tiotropium impurity A is not always detailed in publicly available literature, the data for Tiotropium and other related impurities provide a strong indication of the expected performance of these methods for impurity A.
Table 1: HPLC-UV Method Performance Parameters
| Parameter | Method 1: Tiotropium & Formoterol Fumarate Related Substances[1] | Method 2: Tiotropium Bromide Assay[2] |
| Analyte | Tiotropium | Tiotropium Bromide |
| Linearity Range | 0.015 - 1.089 ppm | 50% to 150% of target concentration |
| Correlation Coefficient (r²) | > 0.999 | 0.9996 - 1.0 |
| Limit of Detection (LOD) | 0.008 ppm | Not Specified |
| Limit of Quantification (LOQ) | 0.024 ppm (reported as 0.015 ppm) | Not Specified |
| Accuracy (% Recovery) | 90.9 – 113.8% for related substances[3] | 99 - 102% |
| Precision (% RSD) | 2.95 – 11.31 for related substances[3] | < 2% |
Table 2: LC-MS/MS Method Performance Parameters
| Parameter | Method 3: Tiotropium Impurities G & H[4][5] | Method 4: Tiotropium in Human Plasma[6] |
| Analyte | Tiotropium Impurities G & H | Tiotropium |
| Linearity Range | Not Specified | 0.20 - 200.00 pg/mL |
| Correlation Coefficient (r²) | Not Specified | > 0.99 |
| Limit of Detection (LOD) | 1.0 ppb | Not Specified |
| Limit of Quantification (LOQ) | 2.5 ppb | 0.2 pg/mL |
| Accuracy (% Recovery) | Within acceptance criteria | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | Within acceptance criteria | < 15% (< 20% at LLOQ) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method 1: HPLC-UV for Tiotropium and Formoterol Fumarate Related Substances[1]
-
Instrumentation: A standard HPLC system with a Photodiode Array (PDA) detector.
-
Column: BDS Hypersil C18, 5 µm (250 x 4.6 mm).
-
Mobile Phase: A gradient elution using a buffer of sodium dihydrogen phosphate monohydrate and triethylamine (pH 3.2 with orthophosphoric acid) as mobile phase A and acetonitrile as mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 100 µL.
-
Run Time: 50 minutes.
-
Sample Preparation:
-
Diluent: A mixture of the buffer (pH 3.2) and acetonitrile (70:30 v/v).
-
Standard Solution: A standard solution of Tiotropium is prepared in the diluent. For impurity quantification, a standard of Tiotropium impurity A would be used.
-
Sample Solution: The sample containing the Tiotropium formulation is dissolved in the diluent to achieve a suitable concentration for analysis.
-
Method 3: LC-MS/MS for Tiotropium Impurities G & H[4][5]
-
Instrumentation: A liquid chromatography system coupled with a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Zorbax Eclipse XDB-C8, 5.0 µm (150 mm x 4.6 mm).
-
Mobile Phase: A gradient elution is employed. The specific gradient profile is not detailed but would be optimized to separate the impurities from the main Tiotropium peak.
-
Flow Rate: 0.4 mL/min.
-
Total Run Time: 13 minutes.
-
Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each impurity would be monitored. For Tiotropium, a transition of m/z 391.95 → m/z 152.05 is used[6].
-
-
Sample Preparation:
-
The sample is dissolved in a suitable solvent, likely the initial mobile phase composition, and diluted to a concentration within the linear range of the method.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for the quantification of Tiotropium impurity A and the logical relationship in method validation.
Caption: General workflow for the quantification of Tiotropium impurity A.
Caption: Key parameters for analytical method validation.
References
- 1. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Navigating the Maze of Tiotropium Impurity Detection: A Comparative Guide to LC-MS/MS and HPLC-UV Methodologies
For researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of tiotropium-based therapeutics, the accurate detection and quantification of impurities is paramount. This guide provides a comprehensive comparison of two prominent analytical techniques: Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We delve into the performance of each method, supported by experimental data, to empower you in selecting the most appropriate approach for your analytical needs.
Tiotropium bromide, a long-acting muscarinic antagonist, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). As with any pharmaceutical active ingredient, the manufacturing process and storage can lead to the formation of impurities that may impact the drug's efficacy and safety. Regulatory bodies mandate stringent control over these impurities, necessitating the use of robust and validated analytical methods.
The Great Divide: LC-MS/MS vs. HPLC-UV
The primary distinction between these two techniques lies in their detection principles. HPLC-UV relies on the ability of an impurity to absorb ultraviolet light. While a workhorse in many quality control laboratories for its simplicity and reliability, its significant limitation is the inability to detect impurities that lack a UV chromophore.
This is where LC-MS/MS demonstrates its superior capabilities. By ionizing molecules and separating them based on their mass-to-charge ratio, LC-MS/MS can detect a broader range of impurities, including those that are "UV-inactive." This is particularly crucial for comprehensive impurity profiling of complex molecules like tiotropium. For instance, certain degradation products of tiotropium, such as impurities G and H, are not UV active and therefore necessitate detection by a mass-based technique.[1]
Performance Face-Off: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize the key performance parameters of validated LC-MS/MS and HPLC-UV methods for the analysis of tiotropium and its related substances.
Table 1: LC-MS/MS Method Performance Data for Tiotropium Impurities G and H
| Parameter | Performance |
| Limit of Detection (LOD) | 1.0 ppb |
| Limit of Quantitation (LOQ) | 2.5 ppb |
| Linearity (Range) | 2.5 - 100 ppb |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Data synthesized from a study on the simultaneous quantification of tiotropium bromide impurities G and H in a capsule formulation.[1]
Table 2: HPLC-UV Method Performance Data for Tiotropium and Related Substances
| Parameter | Performance |
| Limit of Detection (LOD) | 0.026 µg/mL |
| Limit of Quantitation (LOQ) | 0.092 µg/mL |
| Linearity (Range) | 50 - 150% of target concentration |
| Correlation Coefficient (r²) | 0.99910 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.87 - 101.48% |
Data synthesized from validated RP-HPLC methods for the quantification of tiotropium bromide and its related substances.[2][3]
Diving Deeper: Experimental Protocols
A thorough understanding of the experimental conditions is crucial for replicating and comparing analytical methods. Below are detailed protocols for both an LC-MS/MS and an HPLC-UV method.
LC-MS/MS Method for Tiotropium Impurities G and H
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for tiotropium and its impurities. For tiotropium, the transition m/z 391.95 → m/z 152.05 is commonly used for quantification.[4]
-
Stability-Indicating HPLC-UV Method for Tiotropium and Related Substances
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
Ensuring Method Robustness: Forced Degradation Studies
To establish a method as "stability-indicating," forced degradation studies are essential. These studies intentionally stress the drug substance to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent drug.
A Step-by-Step Protocol for Forced Degradation of Tiotropium Bromide:
-
Acid Hydrolysis: Dissolve the tiotropium bromide sample in 0.5 N HCl and heat at 60°C for a specified period (e.g., 2 hours).[5]
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for a specified period (e.g., 2 hours).[5]
-
Oxidative Degradation: Treat the sample with 30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[5]
-
Thermal Degradation: Expose the solid drug substance to dry heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[5]
-
Photolytic Degradation: Expose the drug substance to a combination of UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[6]
Following each stress condition, the samples are prepared and analyzed using the developed analytical method to assess for the formation of degradation products and to ensure peak purity.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
Caption: LC-MS/MS analytical workflow for tiotropium impurity detection.
References
- 1. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. asianpubs.org [asianpubs.org]
- 4. shimadzu.com [shimadzu.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Comparative Efficacy of Di(2-thienyl)acetic Acid Analogs as Anti-inflammatory Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory efficacy of Di(2-thienyl)acetic acid analogs and related thiophene-based compounds. Due to limited publicly available data on a homologous series of this compound analogs, this guide utilizes the well-studied analog, Tiaprofenic acid, as a benchmark against common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Additionally, data on other thiophene-containing compounds are presented to illustrate the anti-inflammatory potential of this structural class.
The primary mechanism of action for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal tract and platelet aggregation, and COX-2, which is induced during inflammation.[1] The relative inhibitory activity of a compound against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile.[1]
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
The in vitro efficacy of anti-inflammatory compounds is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better safety profile with fewer gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Tiaprofenic Acid | 2.5 | 0.8 | 3.1 |
| Ibuprofen | 13 | 35 | 0.4 |
| Diclofenac | 0.06 | 0.008 | 7.5 |
| Naproxen | 0.16 | 0.12 | 1.3 |
| Celecoxib | 15 | 0.05 | 300 |
Data compiled from a comparative analysis of NSAIDs. A lower IC50 value indicates greater potency. A selectivity index greater than 1 suggests a preference for COX-2 inhibition.[1]
In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of new compounds.[1] In this model, the injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling over time, typically expressed as a percentage of inhibition compared to a control group.
| Compound | Dose (mg/kg) | Administration Route | Time Point (hours) | % Inhibition of Edema |
| Tiaprofenic Acid | 25 | Oral | 3 | 45.8 ± 3.2 |
| Ibuprofen | 100 | Oral | 3 | 52.3 ± 4.1 |
| Diclofenac | 10 | Oral | 3 | 68.5 ± 5.7 |
| Naproxen | 20 | Oral | 3 | 55.1 ± 4.9 |
| Celecoxib | 30 | Oral | 3 | 61.2 ± 5.3 |
| Thiophene Analog 1 | 50 | Not Specified | Not Specified | 58.46 |
| Thiophene Analog 2 | Not Specified | Not Specified | Not Specified | Comparable to Diclofenac |
Data for Tiaprofenic acid and standard NSAIDs are from a comparative analysis.[1] Data for Thiophene Analog 1 and 2 are from a review on thiophene-based compounds, where Analog 1 contains a morphine ring and Analog 2 has methyl and chlorine substituents.[2] The review noted that Analog 1's activity was superior to indomethacin (47.73% inhibition).[2]
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of this compound analogs and related compounds primarily involves the inhibition of the arachidonic acid cascade, specifically targeting the cyclooxygenase (COX) enzymes.
The following diagram illustrates the typical workflow for evaluating the in vivo anti-inflammatory activity of test compounds using the carrageenan-induced paw edema model.
Experimental Protocols
In Vitro COX Inhibitor Screening Assay
Objective: To determine the in vitro potency of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.[1]
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.[1]
-
Incubation: The test compound, at various concentrations, is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.[1]
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[1]
-
Prostaglandin Measurement: The reaction leads to the production of prostaglandins (e.g., Prostaglandin E2 - PGE2). The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.[1]
-
IC50 Calculation: The concentration of the test compound that causes a 50% reduction in prostaglandin production compared to the vehicle control is determined and reported as the IC50 value.[1]
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.[1]
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[1]
-
Compound Administration: The test compound or vehicle (control) is administered to the animals, usually via the oral or intraperitoneal route, at a predetermined time before the induction of inflammation.[1]
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the rat's hind paw.[1]
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[1]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema for the treated group is calculated relative to the vehicle-treated control group.[1]
References
A Comparative Analysis of Receptor Binding Affinity: Di(2-thienyl)acetic Acid Derivatives versus Atropine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the muscarinic receptor binding affinities of Di(2-thienyl)acetic acid derivatives, specifically tiotropium and aclidinium, against the classical antagonist, atropine. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
The this compound scaffold is a cornerstone in the development of potent, long-acting muscarinic antagonists (LAMAs), primarily for the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). While direct public data on this compound itself is limited, its derivatives, tiotropium and aclidinium, are well-characterized. This guide focuses on a comparative analysis of their binding profiles at the five human muscarinic acetylcholine receptor subtypes (M1-M5) relative to atropine, a non-selective antagonist.
Quantitative Comparison of Muscarinic Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for therapeutic efficacy. The following table summarizes the equilibrium dissociation constants (Kᵢ) of atropine, tiotropium, and aclidinium across the five human muscarinic receptor subtypes. Lower Kᵢ values are indicative of a higher binding affinity. The data reveals that both tiotropium and aclidinium exhibit significantly higher affinity for all muscarinic receptor subtypes compared to atropine.[1]
| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) |
| Atropine | ~0.92 - 2 | ~1.7 - 2.5 | ~1.0 - 2.1 | ~1.3 | ~2.0 |
| Tiotropium | ~0.14 | ~0.45 | ~0.08 | ~0.17 | ~0.16 |
| Aclidinium | ~0.20 | ~0.49 | ~0.12 | ~0.25 | ~0.24 |
Note: Kᵢ values are compiled from various sources and may exhibit slight variations between studies due to different experimental conditions. The data presented here is for comparative purposes.[1]
Beyond simple affinity, the kinetic properties of these drugs at the receptor are also crucial. Tiotropium, for instance, is noted for its very slow dissociation from muscarinic receptors, particularly the M3 subtype, which contributes to its long duration of action compared to atropine.[2] Aclidinium is reported to have a faster association rate for the M3 receptor than tiotropium.[3][4]
Experimental Protocols
The determination of binding affinities for these compounds is typically achieved through competitive radioligand binding assays. This standard method allows for the quantification of a test compound's ability to displace a known radiolabeled ligand from its receptor.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane Preparations: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).[5]
-
Radioligand: A non-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).[1]
-
Test Compounds: Atropine, tiotropium, aclidinium, or other this compound derivatives at a range of concentrations.[1]
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as 1 µM atropine, to determine the level of non-specific binding.[1][5]
-
Assay Buffer: For example, 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate receptor-bound from free radioligand.[1]
-
Scintillation Counter: To quantify the radioactivity on the filters.[1]
Procedure:
-
Incubation: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the test compound.[1]
-
Equilibrium: The incubation is carried out at room temperature for a sufficient duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[1]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are broadly classified into two major signaling pathways based on the G protein they couple to. The odd-numbered receptors (M1, M3, M5) primarily couple to Gq/11 proteins, while the even-numbered receptors (M2, M4) couple to Gi/o proteins.
Caption: Muscarinic Receptor Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Characterization of Di-2-thienylglycolic Acid: A Comparative Guide with NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Di-2-thienylglycolic acid and a structurally related alternative, Mandelic acid, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Di-2-thienylglycolic acid is a key intermediate in the synthesis of various pharmaceuticals, notably the anticholinergic agent Tiotropium Bromide[1][2]. Accurate analytical characterization of this compound is therefore crucial for quality control and drug development. This guide presents a side-by-side comparison of the spectroscopic data of Di-2-thienylglycolic acid with Mandelic acid, a simpler aromatic α-hydroxy acid, to highlight the influence of the thienyl moieties on the spectral features.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for Di-2-thienylglycolic acid and Mandelic acid.
Table 1: ¹H NMR Data Comparison (Predicted for Di-2-thienylglycolic Acid)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Di-2-thienylglycolic Acid (in DMSO-d₆)[1] | ~7.4 - 7.6 | dd | 2H | Thiophene H5 |
| ~7.0 - 7.2 | m | 4H | Thiophene H3, H4 | |
| ~6.0 (broad) | s | 1H | Hydroxyl (-OH) | |
| ~13.0 (broad) | s | 1H | Carboxylic Acid (-COOH) | |
| Mandelic Acid (in DMSO-d₆) | 7.26 - 7.47 | m | 5H | Aromatic (C₆H₅) |
| 5.04 | s | 1H | Methine (CH) | |
| 12.5 (broad) | s | 1H | Carboxylic Acid (-COOH) | |
| 5.8 (broad) | s | 1H | Hydroxyl (-OH) |
Table 2: ¹³C NMR Data Comparison (Predicted for Di-2-thienylglycolic Acid)
| Compound | Chemical Shift (ppm) | Assignment |
| Di-2-thienylglycolic Acid (in DMSO-d₆)[1] | ~175 | Carboxylic Acid (C=O) |
| ~145 | Thiophene C2 | |
| ~127 | Thiophene C5 | |
| ~126 | Thiophene C3 | |
| ~125 | Thiophene C4 | |
| ~75 | Quaternary Carbon (C-OH) | |
| Mandelic Acid (in DMSO-d₆) | 174.2 | Carboxylic Acid (C=O) |
| 140.8 | Aromatic C1 (ipso) | |
| 128.2 | Aromatic C3/C5 | |
| 127.8 | Aromatic C4 | |
| 126.6 | Aromatic C2/C6 | |
| 72.8 | Methine (CH-OH) |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) (Predicted/Observed) |
| Di-2-thienylglycolic Acid | 240.0 [M]⁺ | 195 [M-COOH]⁺, 111 [C₄H₃S-CO]⁺, 83 [C₄H₃S]⁺ |
| Mandelic Acid | 152.1 [M]⁺ | 107 [M-COOH]⁺, 79 [C₆H₅-CO]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the characterization of Di-2-thienylglycolic acid and Mandelic acid by NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte (Di-2-thienylglycolic acid or Mandelic acid) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For gas chromatography-mass spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase the volatility of the acidic compounds.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion. Positive ion mode can also be used.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
-
Instrumentation (Electron Ionization - EI for GC-MS):
-
Ionization Energy: Typically 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Data Acquisition and Analysis:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for structural elucidation.
-
Compare the observed m/z values of the molecular ion and fragment ions with the calculated exact masses.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of Di-2-thienylglycolic acid.
References
A Comparative Guide to Establishing a Reference Standard for Di-2-thienylglycolic Acid
This guide provides a comprehensive framework for establishing a chemical reference standard for Di-2-thienylglycolic acid, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably anticholinergic agents like tiotropium bromide.[1][2][3] The principles and methodologies outlined here are intended for researchers, scientists, and drug development professionals to ensure the quality, consistency, and reliability of this key starting material.
Physicochemical Properties and Comparative Data
A reference standard must be thoroughly characterized to establish its identity and purity. Below is a comparison of the key physicochemical properties of Di-2-thienylglycolic acid and its closely related compounds, the potassium salt and the methyl ester precursor.[1][4]
| Property | Di-2-thienylglycolic Acid | Di-2-thienylglycolic Acid Potassium Salt | Di-2-thienylglycolic acid methyl ester |
| Synonyms | (Hydroxy)(di-2-thienyl)acetic acid, 2-Hydroxy-2,2-dithiophen-2-ylacetic Acid | 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid potassium salt | Tiotropium impurity E (PhEur), Methyl hydroxy[di(thiophen-2-yl)]acetate |
| Molecular Formula | C₁₀H₈O₃S₂[5][6] | C₁₀H₇KO₃S₂[2] | C₁₁H₁₀O₃S₂[4] |
| Molecular Weight | 240.3 g/mol [5][6] | 278.4 g/mol [2] | 254.33 g/mol [4] |
| CAS Number | 4746-63-8[2][7] | Not available | Not available |
| Appearance | Typically a white to off-white solid | Solid | Pale yellow oil or solid[8] |
| Purity (Typical) | >95% (HPLC)[7] | High purity solid | High purity solid |
Analytical Characterization: Comparative Methods
The establishment of a reference standard necessitates the use of multiple analytical techniques to confirm the structure and purity of the material. High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like Di-2-thienylglycolic acid.[9] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation of the molecular weight.[2]
| Analytical Method | Di-2-thienylglycolic Acid | Di-2-thienylglycolic Acid Potassium Salt | Di-2-thienylglycolic acid methyl ester |
| HPLC-UV | Suitable for routine analysis and quantification.[9] | Suitable for routine analysis and quantification. | Suitable for routine analysis and quantification. |
| ¹H NMR | Shows characteristic signals for thiophene, hydroxyl, and carboxylic acid protons.[2] | The carboxylic acid proton signal is absent.[2] | Shows characteristic signals for thiophene, hydroxyl, and methyl ester protons. |
| ¹³C NMR | Provides a carbon fingerprint of the molecule.[2] | Slight shifts in carbons adjacent to the carboxylate group are expected compared to the free acid.[2] | Provides a carbon fingerprint of the molecule, including the methyl ester carbon. |
| Mass Spectrometry | Confirms the molecular weight and provides fragmentation patterns for structural confirmation.[2] | Confirms the molecular weight of the salt. | Confirms the molecular weight and fragmentation patterns. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible characterization of a reference standard.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the routine analysis of Di-2-thienylglycolic acid and its related compounds.[9]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[10]
-
Detection: UV detection at a wavelength where the thiophene chromophore has significant absorbance (e.g., 273 nm).[11]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[2]
-
Procedure: Inject the sample onto the column and run the gradient method. The purity is determined by the area percentage of the main peak.
3.2. NMR Spectroscopy for Structural Confirmation
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals should be consistent with the proposed structure.[2] For Di-2-thienylglycolic acid, expected ¹H NMR signals in DMSO-d₆ include resonances for the thiophene protons (around 7.0-7.6 ppm), a broad singlet for the hydroxyl proton (~6.0 ppm), and a broad singlet for the carboxylic acid proton (~13.0 ppm).[2] The carboxylic acid proton signal will be absent in the spectrum of the potassium salt.[2]
3.3. Mass Spectrometry for Molecular Weight Verification
-
Instrumentation: A mass spectrometer, for instance, coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.[2]
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.[2]
-
Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound.
Establishing the Reference Standard: A Workflow
The process of establishing a reference standard involves several key stages, from material synthesis to final certification.
Caption: Workflow for establishing a reference standard.
Synthesis Pathway Overview
Understanding the synthesis of Di-2-thienylglycolic acid is crucial for identifying potential impurities. A common route involves a Grignard reaction followed by hydrolysis.[1]
Caption: Synthesis pathway for Di-2-thienylglycolic acid.
By following these guidelines, researchers and drug development professionals can confidently establish a well-characterized reference standard for Di-2-thienylglycolic acid, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-2-thienylglycolic acid methyl ester Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Di-2-thienylglycolic Acid | LGC Standards [lgcstandards.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. benchchem.com [benchchem.com]
- 10. A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples [agris.fao.org]
- 11. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Di(2-thienyl)acetic Acid: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Di(2-thienyl)acetic acid could be located. The following guidance is based on the safety data sheets for the closely related compounds, 2-Thiopheneacetic acid and 3-Thienylacetic acid. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, regional, and national regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential information on safety, handling, and disposal procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its potential hazards. Based on data for analogous compounds, this compound is likely to be a corrosive solid that can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a lab coat, and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a NIOSH-approved respirator if working outside of a fume hood or if dust is generated. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.
-
Segregation: Keep this compound waste separate from other waste streams. Do not mix with other chemicals.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and any associated hazard symbols (e.g., corrosive).
-
Containerization: Use a designated, sealed, and non-reactive container for the waste. Ensure the container is in good condition and will not leak.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Contact EHS: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE as listed in the table above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated hazardous waste container.
-
Clean the spill area with a suitable absorbent material.
-
For large spills, contact your institution's EHS department immediately.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Logical Relationship of Safety Measures
The following diagram outlines the relationship between hazard identification, risk assessment, control measures, and emergency preparedness for handling this compound.
Personal protective equipment for handling Di(2-thienyl)acetic acid
Disclaimer: No specific Safety Data Sheet (SDS) for Di(2-thienyl)acetic acid was located. The following guidance is synthesized from safety data for structurally similar compounds, including 2-thiopheneacetic acid, thioacetic acid, and general information on carboxylic acids and thiophene-containing molecules. Researchers should handle this compound with caution and adhere to all standard laboratory safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines immediate safety protocols, operational procedures for handling and storage, and disposal plans to ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is presumed to possess hazards associated with both carboxylic acids and thiophene-containing compounds. Based on data from similar molecules, potential hazards include:
-
Skin and Eye Irritation/Corrosion: Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[1] Thiophene derivatives can also cause skin and eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Toxicity: Some thiophene compounds and carboxylic acids can be toxic if swallowed or inhaled.[2]
-
Flammability: While the flammability of this compound is not specifically known, related compounds like thioacetic acid are flammable.[2][3]
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][5][6]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly fitting safety goggles.[5] A face shield is recommended when handling larger quantities or when there is a risk of splashing.[5] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are generally suitable. Inspect gloves for any signs of degradation before use. |
| Body | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[2] |
| Respiratory | NIOSH-approved Respirator | A respirator is recommended if working outside of a fume hood or if dust or aerosols are generated.[6] The type of respirator and cartridge should be selected based on a risk assessment. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][5]
-
Ground all equipment when transferring flammable materials to prevent static discharge.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[4][5]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable local, regional, and national regulations.[2][5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety guidelines.[2]
-
Contaminated PPE and other materials should be collected in a designated hazardous waste container.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
References
- 1. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Thiophene-2-acetic acid(1918-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
